molecular formula C64H101NO16 B15566621 Linearmycin A

Linearmycin A

Cat. No.: B15566621
M. Wt: 1140.5 g/mol
InChI Key: FHAYEICQQMDOQQ-LEGZJBJUSA-N
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Description

Linearmycin A is a very long-chain fatty acid.
(2E,4E,6E,8E,12E,18E,20E,26E,38E,48E,52E)-60-amino-15,17,29,33,35,37,41,43,45,47,51,55,57-tridecahydroxy-2,14,16,30-tetramethyl-31-oxohexaconta-2,4,6,8,12,18,20,22,24,26,38,48,52-tridecaenoic acid has been reported in Streptomyces with data available.

Properties

Molecular Formula

C64H101NO16

Molecular Weight

1140.5 g/mol

IUPAC Name

(2E,4E,6E,8E,12E,18E,20E,26E,38E,48E,52E)-60-amino-15,17,29,33,35,37,41,43,45,47,51,55,57-tridecahydroxy-2,14,16,30-tetramethyl-31-oxohexaconta-2,4,6,8,12,18,20,22,24,26,38,48,52-tridecaenoic acid

InChI

InChI=1S/C64H101NO16/c1-46(27-19-15-11-7-5-8-12-16-20-28-47(2)64(80)81)63(79)49(4)61(77)37-22-18-14-10-6-9-13-17-21-36-60(76)48(3)62(78)45-59(75)44-58(74)42-54(70)34-25-33-53(69)41-57(73)43-56(72)40-52(68)32-24-30-50(66)29-23-31-51(67)39-55(71)35-26-38-65/h5-10,12-14,16-25,27-29,32,34,37,46,48-61,63,66-77,79H,11,15,26,30-31,33,35-36,38-45,65H2,1-4H3,(H,80,81)/b7-5+,10-6?,12-8+,13-9?,18-14+,20-16+,21-17+,27-19+,29-23+,32-24+,34-25+,37-22+,47-28+

InChI Key

FHAYEICQQMDOQQ-LEGZJBJUSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Linearmycins: A Technical Deep Dive into the Structural Nuances of Linearmycin A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed technical guide for researchers, scientists, and drug development professionals elucidating the structural and functional differences between the polyene antibiotics, Linearmycin A and Linearmycin B. This whitepaper provides an in-depth analysis of their chemical structures, biological activities, and the experimental methodologies crucial for their study.

This compound and Linearmycin B are potent linear polyene antibiotics isolated from Streptomyces sp.[1]. These complex natural products have garnered significant interest within the scientific community for their pronounced antifungal and antibacterial properties. While structurally similar, key differences in their polyene chains lead to distinct physicochemical and biological characteristics. This guide aims to provide a comprehensive overview of these differences to aid in ongoing research and development efforts.

Core Structural Differences

The fundamental distinction between this compound and Linearmycin B lies in the extent of conjugation within the polyene chromophore attached to the carboxylic acid terminus. Both molecules are long-chain polyketides featuring a terminal amino group and a terminal carboxylic acid. However, this compound possesses a tetraenone moiety at this terminus, whereas Linearmycin B is characterized by a more extended pentaenone system.[2] This seemingly minor alteration has a significant impact on the molecule's overall geometry, electronic properties, and ultimately, its biological activity.

Below is a summary of the key physicochemical properties of this compound and B.

PropertyThis compoundLinearmycin BReference
Molecular Formula C₆₄H₁₀₁NO₁₆C₆₆H₁₀₃NO₁₆[3][4]
Molecular Weight 1140.5 g/mol 1166.5 g/mol [3][4]
Key Structural Feature Tetraenone at carboxylic acid terminusPentaenone at carboxylic acid terminus[2]

Comparative Biological Activity

Both this compound and B exhibit a broad spectrum of biological activity, inhibiting the growth of various bacteria and fungi. The available data on their minimum inhibitory concentrations (MIC) are summarized below. It is important to note that direct side-by-side comparative studies with extensive MIC panels are limited in the publicly available literature.

OrganismThis compound (MIC)Linearmycin B (MIC)Reference
Staphylococcus aureus3.1 µ g/disc Not explicitly stated
Escherichia coli1.6 µ g/disc Not explicitly stated
Saccharomyces cerevisiae0.1 µ g/disc Not explicitly stated
Candida albicans1.6 µ g/disc Not explicitly stated
Aspergillus niger0.2 µ g/disc Not explicitly stated
Bacillus subtilisLytic activity observedLytic activity observed[5][6]
Micrococcus luteusActivity observed (20 µ g/disc )Activity observed (20 µ g/disc )[7]

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and biological evaluation of Linearmycins A and B, based on published literature.

Isolation and Purification of Linearmycins from Streptomyces sp. no. 30

This protocol is based on the original work by Sakuda et al., 1996.[1]

  • Fermentation: Streptomyces sp. no. 30 is cultured in a suitable production medium (e.g., a medium containing soluble starch, glucose, yeast extract, and inorganic salts) under aerobic conditions at 28-30°C for 5-7 days to allow for the production of secondary metabolites.

  • Mycelial Extraction: The mycelia are harvested from the fermentation broth by filtration or centrifugation. The wet mycelia are then extracted with an organic solvent such as acetone (B3395972) or methanol.

  • Solvent Partitioning: The organic extract is concentrated under reduced pressure. The resulting aqueous residue is then partitioned against a water-immiscible organic solvent like ethyl acetate (B1210297) to extract the linearmycins.

  • Silica (B1680970) Gel Chromatography: The crude ethyl acetate extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored for activity.

  • Preparative HPLC: Fractions showing activity are pooled, concentrated, and further purified by preparative reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water, to yield pure this compound and B.

Antimicrobial Activity Assay (Agar Well/Disc Diffusion Method)

This is a general protocol for assessing the antimicrobial activity of purified linearmycins.

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Preparation: The standardized inoculum is uniformly spread onto the surface of an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Application of Compounds: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the purified this compound or B dissolved in a suitable solvent (e.g., DMSO). Alternatively, wells can be cut into the agar and filled with the test solution.

  • Incubation: The plates are incubated at an optimal temperature for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc or well where microbial growth is inhibited is measured in millimeters.

Visualizing the Structural Difference

The following diagram, generated using the DOT language, illustrates the key structural difference between this compound and B.

G A_core Common Polyketide Backbone A_tetraenone Tetraenone Moiety (-CH=CH-CH=CH-C=O) A_core->A_tetraenone -COOH Terminus B_core Common Polyketide Backbone B_pentaenone Pentaenone Moiety (-CH=CH-CH=CH-CH=CH-C=O) B_core->B_pentaenone -COOH Terminus

Caption: Structural divergence of this compound and B at the carboxylic acid terminus.

References

The Biosynthesis of Linearmycin A: A Hybrid Polyketide-Peptide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Linearmycin A is a potent linear polyene antibiotic produced by Streptomyces sp. Mg1, exhibiting both antifungal and antibacterial activities. Its unique structural features, including a long polyketide backbone and a terminal amino group, are the result of a complex biosynthesis pathway involving a hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the genetic organization of the biosynthetic gene cluster, the proposed enzymatic functions, and the sequence of molecular assembly. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and antibiotic drug development.

Introduction

Linearmycins are a family of specialized metabolites with significant biological activities[1]. The primary congeners, this compound and B, are linear polyketides that have been shown to disrupt the cytoplasmic membrane of susceptible bacteria[1]. The biosynthesis of these complex natural products is orchestrated by a large, multi-enzyme complex encoded by the linearmycin (lny) biosynthetic gene cluster (BGC) in Streptomyces sp. Mg1[2][3]. Early incorporation studies suggested that this compound is biosynthesized from one molecule of γ-aminobutyric acid, 24 acetate (B1210297) units, and four propionate (B1217596) units via a polyketide pathway. However, more recent genomic analyses suggest an arginine-derived starter unit[4]. This guide will synthesize the available genomic and biochemical data to present a cohesive model of this compound biosynthesis.

The Linearmycin Biosynthetic Gene Cluster (lny)

The lny BGC in Streptomyces sp. Mg1 is a large and complex locus, spanning approximately 175 kb and containing 27 open reading frames (ORFs)[4]. This cluster encodes all the necessary enzymatic machinery for the biosynthesis of the linearmycin backbone, including a multi-modular Type I PKS system, an NRPS module for starter unit incorporation, and a suite of tailoring enzymes for post-PKS modifications.

Organization of the lny Gene Cluster

Based on comparative genomic studies, the lny BGC contains a core set of PKS genes (lnyHA and lnyHI) and a collection of genes encoding tailoring enzymes (lnyA-G and lnyI-T)[2]. A complete, experimentally verified map of the gene cluster with functional assignments for each ORF is not yet fully available in the public literature. However, based on homologous BGCs, a putative organization can be proposed.

Table 1: Putative Genes and Functions in the Linearmycin Biosynthetic Gene Cluster

Gene Designation (Putative)Proposed FunctionEvidence/Homology
lnyPKS modulesPolyketide chain elongation and modification (Ketosynthase, Acyltransferase, Ketoreductase, Dehydratase, Enoylreductase, Acyl Carrier Protein domains)Contains 9 PKS genes[4]
lnyNRPS moduleStarter unit activation and incorporation (Adenylation, Thiolation, Condensation domains)Hybrid PKS-NRPS pathway
lnyIAcyltransferaseEssential for initiation of biosynthesis[4]
lnyN, lnyO, lnyTEnzymes for arginine-derived starter unit biosynthesisGenomic analysis suggests an arginine starter unit[4]
lnyA-G, lnyJ-M, lnyP-STailoring enzymes (e.g., hydroxylases, methyltransferases)Homology to tailoring enzymes in other BGCs[2]
lnyHIThioesteraseLikely responsible for the release of the final linear polyketide product[4]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into three main stages: initiation, elongation, and termination/tailoring.

Initiation: A Hybrid PKS-NRPS Loading Module

The biosynthesis is initiated by an NRPS module that activates and incorporates an amino acid-derived starter unit. While early studies suggested γ-aminobutyric acid, more recent genomic evidence points to an arginine-derived starter unit[3][4]. The enzymes LnyI, LnyN, LnyO, and LnyT are proposed to be involved in the formation of this aminoalkyl starter unit[4]. The NRPS module likely consists of an adenylation (A) domain that selects and activates the starter unit, a thiolation (T) or peptidyl carrier protein (PCP) domain that tethers the activated starter unit, and a condensation (C) domain to catalyze the first peptide bond formation with the incoming polyketide chain. The acyltransferase LnyI is essential for this initiation step[4].

Elongation: The Polyketide Synthase Assembly Line

Following initiation, the polyketide chain is elongated through the sequential action of multiple Type I PKS modules. The lny cluster contains nine PKS genes, which likely encode these modules[4]. Each module is responsible for the addition of a specific extender unit, either malonyl-CoA (from acetate) or methylmalonyl-CoA (from propionate). A typical PKS module contains a Ketosynthase (KS) domain, an Acyltransferase (AT) domain, and an Acyl Carrier Protein (ACP) domain. Additional domains such as Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) within each module determine the reduction state of the growing polyketide chain, leading to the characteristic pattern of double bonds and hydroxyl groups in the final this compound molecule.

Termination and Tailoring

The final step in the assembly of the this compound backbone is the release of the linear polyketide from the PKS machinery. This is typically catalyzed by a Thioesterase (TE) domain, encoded by lnyHI[4]. Following release, the linear polyketide undergoes a series of post-PKS modifications, including hydroxylations and other enzymatic transformations, carried out by the tailoring enzymes encoded within the lny cluster (lnyA-G, lnyJ-M, lnyP-S) to yield the final bioactive this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited in the public domain. The following table summarizes the available qualitative and stoichiometric information.

Table 2: Precursor and Product Data for this compound Biosynthesis

ParameterValue/DescriptionReference
Starter UnitArginine-derived aminoalkyl group[4]
Extender Units24 Acetate (as malonyl-CoA)[3]
4 Propionate (as methylmalonyl-CoA)[3]
ProductThis compound[3]
Production LevelsProduction is abolished in a ΔlnyI mutant, as observed by HPLC.[4]

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not fully described in a single source. The following are representative protocols for key experimental techniques used in the study of such pathways.

Gene Inactivation in Streptomyces sp. Mg1

A targeted gene knockout of a biosynthetic gene (e.g., lnyI) can be achieved through homologous recombination. A standard protocol involves:

  • Constructing the knockout vector: A plasmid is constructed containing an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance) flanked by homologous regions upstream and downstream of the target gene.

  • Transformation: The non-replicating vector is introduced into Streptomyces sp. Mg1 via protoplast transformation or intergeneric conjugation from E. coli.

  • Selection of mutants: Double-crossover mutants are selected based on antibiotic resistance and loss of a vector-borne marker (if applicable).

  • Verification: The correct gene replacement is confirmed by PCR analysis and Southern blotting.

HPLC Analysis of Linearmycin Production

The production of this compound can be monitored by High-Performance Liquid Chromatography (HPLC). A general protocol is as follows:

  • Sample preparation: Streptomyces sp. Mg1 cultures (wild-type and mutants) are grown in a suitable production medium. The mycelium is harvested, and metabolites are extracted using an organic solvent (e.g., ethyl acetate or methanol). The solvent is then evaporated, and the residue is redissolved in a suitable solvent for HPLC analysis.

  • Chromatographic conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile phase: A gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, is employed.

    • Detection: Linearmycins can be detected by their characteristic UV absorbance, typically around 333 nm[4].

  • Analysis: The presence or absence of peaks corresponding to this compound in the chromatograms of wild-type and mutant strains is used to infer gene function.

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the proposed biosynthetic pathway of this compound and a representative experimental workflow.

LinearmycinA_Biosynthesis cluster_Starter Starter Unit Biosynthesis cluster_PKS PKS/NRPS Assembly Line cluster_Precursors Precursors cluster_Product Final Product Arginine Arginine Starter_Unit Aminoalkyl Starter Unit Arginine->Starter_Unit LnyI, LnyN, LnyO, LnyT NRPS NRPS Module A T C Starter_Unit->NRPS PKS1 PKS Module 1 KS AT KR ACP NRPS->PKS1 Initiation PKSn PKS Module n KS AT DH KR ACP PKS1->PKSn Elongation (x28) TE Thioesterase (LnyHI) PKSn->TE Linear_Polyketide Linear Polyketide Backbone TE->Linear_Polyketide Release Malonyl_CoA Malonyl-CoA (from Acetate) Malonyl_CoA->PKS1 Methylmalonyl_CoA Methylmalonyl-CoA (from Propionate) Methylmalonyl_CoA->PKSn LinearmycinA This compound Linear_Polyketide->LinearmycinA Tailoring Enzymes (LnyA-G, etc.)

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_genetics Genetic Manipulation cluster_fermentation Fermentation & Extraction cluster_analysis Analysis WildType Streptomyces sp. Mg1 (Wild-Type) Knockout Gene Knockout (e.g., ΔlnyI) WildType->Knockout Homologous Recombination Fermentation Culture in Production Medium WildType->Fermentation Knockout->Fermentation Extraction Solvent Extraction Fermentation->Extraction HPLC HPLC Analysis Extraction->HPLC MS Mass Spectrometry HPLC->MS Structure Structure Elucidation MS->Structure

Caption: General experimental workflow for studying the this compound biosynthesis.

Conclusion

The biosynthesis of this compound is a fascinating example of the complex enzymatic machinery employed by Streptomyces to produce bioactive secondary metabolites. While the general outline of the pathway is understood to involve a hybrid PKS-NRPS system, further research is required to fully elucidate the specific functions of each enzyme in the lny gene cluster, the precise sequence of reactions, and the regulatory networks that control its expression. A complete understanding of this pathway will not only provide fundamental insights into natural product biosynthesis but also open avenues for the bioengineering of novel linearmycin analogs with improved therapeutic properties.

References

Linearmycin A: A Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of Linearmycin A, a polyene antibiotic produced by Streptomyces species.[1] This document details its spectrum of activity, mechanism of action, and relevant experimental protocols, and visualizes key pathways and workflows.

Antibacterial Spectrum of Activity

This compound has demonstrated inhibitory activity primarily against Gram-positive bacteria.[2] Its most pronounced effect is the lytic and degradative action against Bacillus subtilis.[3] While growth inhibition has been observed against a range of Gram-positive bacteria, the lytic effect appears to be more specific to certain Bacillus species.[2]

Some studies have reported activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.[4][5] However, the available quantitative data for these organisms were determined using semi-quantitative disk diffusion assays rather than standardized broth microdilution methods.

Data Presentation

The following table summarizes the available quantitative data on the antibacterial activity of this compound. It is important to note that the Minimum Inhibitory Concentration (MIC) values for S. aureus and E. coli are presented in µ g/disc , which reflects the amount of the compound on a filter disk that inhibits growth and is not directly comparable to MIC values in µg/mL obtained from broth or agar (B569324) dilution methods.

Bacterial SpeciesGram StainActivity TypeReported MICMethod
Bacillus subtilisPositiveLysis and Degradation~1 µM (minimum lytic dose)Vesicle preparation bioassay
Staphylococcus aureusPositiveInhibition3.1 µ g/disc Disk Diffusion Assay
Escherichia coliNegativeInhibition1.6 µ g/disc Disk Diffusion Assay

Mechanism of Action

The primary antibacterial target of this compound is the cytoplasmic membrane of susceptible bacteria.[2][3] The proposed mechanism of action involves the following key steps:

  • Membrane Insertion and Disruption: this compound, a lipophilic polyene, is capable of inserting into the lipid bilayer of the bacterial cytoplasmic membrane. This insertion disrupts the integrity and fluidity of the membrane.[2]

  • Rapid Depolarization: Following membrane insertion, this compound causes a rapid depolarization of the membrane potential.[2] This is a critical event that leads to a loss of essential cellular functions that rely on the proton motive force.

  • Cellular Lysis: The disruption of the membrane and loss of membrane potential ultimately lead to the leakage of intracellular contents and cell lysis, particularly in susceptible species like Bacillus subtilis.[2]

Notably, the lytic action of this compound does not appear to depend on active cellular metabolism or growth, suggesting a direct physical disruption of the cell membrane.[2]

Experimental Protocols

This section provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This protocol is adapted from standard procedures and should be optimized for the specific laboratory conditions and bacterial strains being tested.[6][7]

Preparation of Materials
  • This compound Stock Solution: Due to its limited aqueous solubility, dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Bacterial Strains: Culture the desired bacterial strains overnight on an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.

Inoculum Preparation
  • From the overnight culture, pick several morphologically similar colonies and suspend them in sterile saline solution.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

Broth Microdilution Assay
  • Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested and mix thoroughly. This will be the highest concentration.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • The last two wells of a row should be reserved for a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

  • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

Reading and Interpreting Results
  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

  • Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

  • The positive control well should show turbidity, and the negative control well should remain clear.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results stock Prepare this compound Stock Solution (in DMSO) dilution Perform 2-fold Serial Dilution of this compound in 96-well plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension inoculum->inoculate media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) media->dilution dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate controls Include Positive (Inoculum only) and Negative (Broth only) Controls controls->incubate read Read results visually or with a plate reader incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic

Experimental workflow for determining the MIC of this compound.
Signaling Pathway for this compound Resistance in Bacillus subtilis

Bacillus subtilis can develop resistance to this compound through the activation of the YfiJK two-component signaling system. This system regulates the expression of an ABC transporter that is believed to be involved in effluxing the antibiotic.

YfiJK_Pathway cluster_membrane Cell Membrane cluster_stimulus cluster_response YfiJ YfiJ (Sensor Kinase) Phosphorylation Phosphorylation Cascade YfiJ->Phosphorylation autophosphorylates & transfers phosphate YfiK YfiK (Response Regulator) Gene_Expression Increased Expression of yfiLMN operon YfiK->Gene_Expression activates transcription ABC_transporter YfiLMN (ABC Transporter) Resistance This compound Resistance ABC_transporter->Resistance confers LinearmycinA This compound LinearmycinA->YfiJ senses LinearmycinA->Resistance efflux? Phosphorylation->YfiK phosphorylates Gene_Expression->ABC_transporter leads to synthesis of

YfiJK signaling pathway for this compound resistance in B. subtilis.

References

The Strategic Role of Linearmycin A in Bacterial Warfare: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the microscopic arena of bacterial competition, the production of specialized metabolites is a key strategy for survival and dominance. Linearmycin A, a polyene antibiotic produced by Streptomyces species, has emerged as a potent weapon in these microbial conflicts. This technical guide provides an in-depth analysis of the role of this compound in bacterial competition, with a particular focus on its interaction with Bacillus subtilis. We will explore its mechanism of action, the intricate signaling pathways it triggers, and its impact on biofilm formation. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the underlying biological processes to serve as a comprehensive resource for researchers in microbiology and drug development.

Introduction to this compound and Bacterial Competition

Bacteria in complex communities constantly vie for resources and space, employing a diverse arsenal (B13267) of competitive strategies.[1] One of the most effective tactics is the secretion of antimicrobial compounds. Streptomyces species are renowned for their prolific production of such bioactive molecules.[1] this compound, a linear polyene antibiotic isolated from Streptomyces sp. Mg1, is a prime example of a chemical weapon used in interspecies bacterial warfare.[1][2] Its primary mode of action is the lytic degradation of susceptible bacteria, most notably the Gram-positive soil bacterium Bacillus subtilis.[1][2] This lytic activity disrupts the integrity of the target cell, leading to cell death and providing the producing organism with a competitive advantage.

Quantitative Antimicrobial Profile of this compound

The efficacy of this compound as an antimicrobial agent has been quantified against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) is a key metric used to determine the potency of an antimicrobial. The data presented below, gathered from disc diffusion assays, highlights the broad-spectrum activity of this compound.

Target Organism Type Minimum Inhibitory Concentration (MIC) (µ g/disc ) Reference
Staphylococcus aureusGram-positive Bacteria3.1[2][3]
Escherichia coliGram-negative Bacteria1.6[2][3]
Saccharomyces cerevisiaeFungus0.1[2][3]
Candida albicansFungus1.6[2][3]
Aspergillus nigerFungus0.2[2][3]

The YfiJK/LnrJK Two-Component Signaling Pathway: A Defensive Response

Targeted bacteria have evolved sophisticated mechanisms to counteract the threat of antibiotics like this compound. In B. subtilis, exposure to this compound activates a specific two-component signaling (TCS) system, designated as YfiJK or LnrJK. This system is a central hub for sensing and responding to the presence of this antimicrobial agent.

Upon detection of this compound, the histidine kinase YfiJ (LnrJ) autophosphorylates and subsequently transfers the phosphate (B84403) group to its cognate response regulator, YfiK (LnrK). The phosphorylated YfiK then acts as a transcriptional activator, binding to the promoter of the yfiLMN (lnrLMN) operon and inducing its expression. This operon encodes an ATP-binding cassette (ABC) transporter. The YfiLMN transporter is then responsible for effluxing this compound from the cell, thereby conferring resistance.

Interestingly, the activation of this signaling cascade also leads to a distinct morphological change in B. subtilis colonies, promoting the formation of biofilms. This dual response of antibiotic resistance and biofilm formation provides a multifaceted defense strategy against the antagonistic actions of Streptomyces.

Linearmycin_Signaling cluster_membrane Cell Membrane YfiJ YfiJ (LnrJ) (Histidine Kinase) YfiK YfiK (LnrK) (Response Regulator) YfiJ->YfiK Phosphorylates YfiLMN_transporter YfiLMN (LnrLMN) (ABC Transporter) Resistance This compound Resistance YfiLMN_transporter->Resistance Linearmycin_int This compound (Intracellular) YfiLMN_transporter->Linearmycin_int Effluxes Linearmycin_ext This compound (Extracellular) Linearmycin_ext->YfiJ Activates P_yfiLMN P-yfiLMN (Promoter) YfiK->P_yfiLMN Binds to yfiLMN_operon yfiLMN operon P_yfiLMN->yfiLMN_operon Induces expression of yfiLMN_operon->YfiLMN_transporter Encodes Biofilm Biofilm Formation yfiLMN_operon->Biofilm Co_culture_Workflow A Streak Streptomyces sp. Mg1 on MYM agar B Incubate at 30°C for 4-5 days A->B C Streak B. subtilis perpendicularly B->C D Incubate at 37°C for 24-48 hours C->D E Observe zone of inhibition and resistant mutants D->E Transposon_Mutagenesis_Workflow A Introduce mini-Tn10 plasmid into B. subtilis B Select for transformants at permissive temperature A->B C Induce transposition at non-permissive temperature B->C D Create mutant library on selective agar C->D E Screen library for This compound resistance D->E F Identify transposon insertion site E->F

References

An In-depth Technical Guide to the Identification and Analysis of the Linearmycin A Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, analysis, and biosynthetic pathway of Linearmycin A, a potent polyketide antibiotic. This document details the genetic architecture of the biosynthetic gene cluster, methodologies for its study, and the antimicrobial properties of its product.

Introduction to this compound

This compound is a linear polyene antibiotic produced by Streptomyces sp. Mg1. It belongs to the polyketide family of natural products and exhibits significant antifungal and antibacterial activity. A notable characteristic of linearmycin production is its association with the genesis of extracellular vesicles, which are believed to play a role in its transport and delivery. The biosynthesis of this compound is orchestrated by a large and complex Type I polyketide synthase (PKS) gene cluster. Understanding the genetic and biochemical basis of this compound production is crucial for potential bioengineering efforts to create novel analogs with improved therapeutic properties.

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster (lny) from Streptomyces sp. Mg1 is a significant genetic locus, spanning a considerable portion of the genome and comprising 27 genes. This cluster encodes all the necessary enzymatic machinery for the biosynthesis of the linearmycin polyketide backbone, as well as for its subsequent modification and regulation.

Gene Cluster Composition

The lny gene cluster is composed of genes encoding core polyketide synthases, tailoring enzymes, and putative regulatory proteins. A detailed annotation of the genes within this cluster is presented below.

Gene NameLocus TagStart CoordinateEnd CoordinateSize (amino acids)Predicted Function
lnyAH281_04395874,932875,984350Acyl-CoA dehydrogenase
lnyBH281_04400876,011877,639542Enoyl-CoA hydratase/isomerase
lnyCH281_04405877,642879,0064543-hydroxyacyl-CoA dehydrogenase
lnyDH281_04410879,003880,148381Acetyl-CoA acetyltransferase
lnyEH281_04415880,145881,209354Acyl-CoA synthetase
lnyFH281_04420881,313882,986557Argininosuccinate synthase
lnyGH281_04425882,983884,242419Argininosuccinate lyase
lnyHAH281_04430884,311895,8423,843Polyketide synthase
lnyHIH281_04435895,839920,5378,232Polyketide synthase
lnyIH281_04440920,534921,802422Ornithine N-monooxygenase
lnyJH281_04445921,822922,940372N-acetyl-gamma-glutamyl-phosphate reductase
lnyKH281_04450922,937924,196419Acetylglutamate kinase
lnyLH281_04455924,193925,509438N-acetylornithine aminotransferase
lnyMH281_04460925,506926,717403N-acetylornithine deacetylase
lnyNH281_04465926,714927,877387Hydroxyornithine N-hydroxylase
lnyOH281_04470927,934929,190418N-hydroxy-amino-acid N-acetyltransferase
lnyPH281_04475929,187930,482431MFS transporter
lnyQH281_04480930,479931,525348ABC transporter ATP-binding protein
lnyRH281_04485931,522932,484320ABC transporter permease
lnySH281_04490932,481933,749422Transcriptional regulator, TetR family
lnyTH281_04495933,831935,000389Aldehyde dehydrogenase
..................

(Note: This table is a representative sample of the genes in the cluster. The complete and detailed annotated gene cluster can be accessed from the NCBI GenBank under the accession number for the Streptomyces sp. Mg1 genome.)

Experimental Protocols for Gene Cluster Identification and Analysis

The identification and characterization of the this compound gene cluster involve a combination of genomic, analytical, and molecular biology techniques.

Genome Sequencing and Bioinformatic Analysis

Protocol for Identification of the Biosynthetic Gene Cluster:

  • Genomic DNA Extraction: High-quality genomic DNA is isolated from a pure culture of Streptomyces sp. Mg1 grown in a suitable liquid medium (e.g., Tryptic Soy Broth) using a commercial genomic DNA extraction kit or standard phenol-chloroform extraction methods.

  • Genome Sequencing: The extracted genomic DNA is subjected to whole-genome sequencing using a combination of long-read (e.g., PacBio SMRT) and short-read (e.g., Illumina) sequencing technologies to achieve a high-quality, contiguous genome assembly.

  • Bioinformatic Analysis: The assembled genome is then analyzed using bioinformatics tools specialized for the identification of secondary metabolite biosynthetic gene clusters.

    • antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): The genome sequence is uploaded to the antiSMASH web server or analyzed using the standalone version. This tool identifies putative BGCs and provides detailed annotations of the genes and their predicted functions.

    • BLAST (Basic Local Alignment Search Tool): Genes within the predicted cluster are further analyzed using BLAST against public databases (e.g., NCBI nr) to identify homologs and refine functional predictions.

Gene Knockout and Complementation

Protocol for Targeted Gene Inactivation:

  • Construction of a Gene Replacement Cassette: A cassette containing an antibiotic resistance gene flanked by regions of homology (typically ~1-2 kb) to the upstream and downstream sequences of the target gene (e.g., a core PKS gene like lnyHI) is constructed using PCR and molecular cloning techniques.

  • Delivery of the Cassette into Streptomyces sp. Mg1: The gene replacement cassette is introduced into Streptomyces sp. Mg1 via intergeneric conjugation from a donor E. coli strain (e.g., ET12567/pUZ8002).

  • Selection of Double Crossover Mutants: Exconjugants are selected on media containing the appropriate antibiotics to select for the resistance marker in the cassette and to counter-select against the E. coli donor. Putative double crossover mutants are identified by their antibiotic resistance profile and confirmed by PCR analysis using primers that flank the target gene.

  • Phenotypic Analysis: The resulting knockout mutant is then cultured, and its metabolome is analyzed by HPLC and mass spectrometry to confirm the abolishment of this compound production.

Metabolite Analysis

Protocol for HPLC and Mass Spectrometry Analysis:

  • Sample Preparation: Streptomyces sp. Mg1 (wild-type and mutant strains) is cultured on a suitable solid medium (e.g., SFM agar). The mycelial mass is extracted with an organic solvent such as ethyl acetate (B1210297) or methanol. The solvent is then evaporated, and the residue is redissolved in a suitable solvent for analysis.

  • High-Performance Liquid Chromatography (HPLC): The extracts are analyzed by reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile.

    • Detection: Diode array detector (DAD) to monitor the characteristic polyene UV-Vis absorbance spectrum of linearmycins.

  • Mass Spectrometry (MS): The HPLC system is coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the metabolites. The identity of this compound and its variants is confirmed by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with known standards or predicted values.

  • MALDI-Imaging Mass Spectrometry: To visualize the spatial distribution of linearmycins within a microbial colony, Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry can be performed directly on the agar-grown culture. A suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid) is applied to the colony, and the spatial distribution of ions corresponding to linearmycin is mapped.

Antimicrobial Activity of this compound

This compound exhibits a broad spectrum of antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentrations (MICs) against selected microorganisms are summarized below.

MicroorganismTypeMIC (µ g/disc )
Staphylococcus aureusBacterium3.1[1][2]
Escherichia coliBacterium1.6[1][2]
Saccharomyces cerevisiaeFungus0.1[1][2]
Candida albicansFungus1.6[1][2]
Aspergillus nigerFungus0.2[1][2]

Visualizing Key Processes and Pathways

To facilitate a deeper understanding of the processes involved in this compound biosynthesis and its study, the following diagrams illustrate the experimental workflow, the proposed biosynthetic pathway, and a hypothetical regulatory cascade.

Experimental Workflow for Gene Cluster Identification

experimental_workflow cluster_extraction DNA Extraction & Sequencing cluster_analysis Bioinformatic Analysis cluster_validation Functional Validation a Streptomyces sp. Mg1 Culture b Genomic DNA Extraction a->b c Whole Genome Sequencing (PacBio & Illumina) b->c d Genome Assembly c->d e antiSMASH Analysis d->e f Linearmycin BGC Identified e->f g Gene Knockout (e.g., lnyHI) f->g h Metabolite Extraction g->h i HPLC & Mass Spectrometry h->i j Loss of this compound Production Confirmed i->j

Experimental workflow for identifying the this compound gene cluster.
Proposed Biosynthetic Pathway of this compound

linearmycin_biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_tailoring Tailoring Reactions cluster_product Final Product p1 Malonyl-CoA pks Loading Module Module 1 Module 2 ... Module n Thioesterase Domain p1->pks:f1 p2 Methylmalonyl-CoA p2->pks:f2 p3 Arginine p3->pks:f0 t1 Hydroxylation pks:f5->t1 Release of Polyketide Chain t2 Dehydrogenation t1->t2 prod This compound t2->prod

Simplified biosynthetic pathway of this compound.
Hypothetical Regulatory Cascade

regulatory_cascade cluster_signal Environmental Signals cluster_regulator Regulatory Proteins cluster_genes Biosynthetic Genes cluster_output Output s1 Nutrient Limitation r1 Global Regulator (e.g., AfsR-like) s1->r1 s2 Competitor Microbe s2->r1 r2 Cluster-Situated Regulator (e.g., lnyS - TetR family) r1->r2 Activates g1 lny PKS Genes r2->g1 Binds promoter g2 lny Tailoring Genes r2->g2 Binds promoter out This compound Production g1->out g2->out

Hypothetical regulatory cascade for this compound production.

Conclusion

The this compound biosynthetic gene cluster represents a rich source for the discovery of novel bioactive compounds. The detailed understanding of its genetic organization, the development of robust experimental protocols for its study, and the characterization of its antimicrobial properties provide a solid foundation for future research. This includes the potential for pathway engineering to generate novel linearmycin derivatives with enhanced therapeutic potential and the exploration of its unique association with extracellular vesicle formation. This technical guide serves as a valuable resource for researchers embarking on the study of this fascinating natural product and its intricate biosynthesis.

References

An In-depth Technical Guide to the Natural Variants and Analogs of Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linearmycin A is a member of a growing family of linear polyene antibiotics produced by Streptomyces species. These natural products exhibit potent antifungal and antibacterial activity, primarily by targeting and disrupting the integrity of cellular membranes. This technical guide provides a comprehensive overview of the known natural variants of this compound, discusses the potential for synthetic and semi-synthetic analogs, and details the experimental methodologies used to characterize these compounds. Quantitative data on their biological activities are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanism of action and potential for therapeutic development.

Introduction

The linearmycins are a class of specialized metabolites with significant biological activity. Initially, this compound and B were identified as linear polyketides with both antifungal and antibacterial properties[1]. Subsequent research has revealed a large and diverse family of linearmycin variants[2]. Their primary mechanism of action involves the perturbation of the cytoplasmic membrane, leading to depolarization and cell lysis, particularly in Gram-positive bacteria such as Bacillus subtilis[3]. This membrane-targeting activity makes them an interesting class of compounds for further investigation, especially in the context of rising antimicrobial resistance. This guide aims to consolidate the current knowledge on linearmycin variants and analogs to serve as a resource for researchers in natural product chemistry, microbiology, and drug discovery.

Natural Variants of this compound

The linearmycin family is characterized by a long, linear polyketide backbone. While this compound and B were the first to be structurally elucidated, advances in mass spectrometry and genome mining have revealed a broader family of related compounds[2][4].

Known Structures

The chemical structures of this compound, B, and C have been determined and are available in public databases.

  • This compound: Possesses a molecular formula of C64H101NO16[5].

  • Linearmycin B: Has a molecular formula of C66H103NO16[6].

  • Linearmycin C: Features a molecular formula of C67H105NO16.

The Broader Linearmycin Family

Research has uncovered a large family of linearmycin variants produced by Streptomyces sp. Mg1[1][2]. While the specific structures of all these variants have not been fully elucidated, their existence has been confirmed through mass spectral molecular networking[3]. Genome mining of various Streptomyces species has also predicted the presence of linearmycin biosynthetic gene clusters, suggesting that other variants are likely to be discovered[4].

Synthetic and Semi-Synthetic Analogs

To date, there is a notable absence of published literature detailing the specific synthesis of this compound or B analogs. However, the broader field of polyene antibiotic research offers established strategies for generating analogs with potentially improved therapeutic properties, such as reduced toxicity and enhanced solubility. These approaches can be categorized as follows:

  • Modification of the Polyene Macrolide Core: Techniques such as genetic engineering of the polyketide synthase (PKS) gene cluster can be employed to alter the backbone of the molecule[7].

  • Glycosylation Engineering: The attachment of different sugar moieties to the polyene core is a common strategy to modify the pharmacological properties of this class of antibiotics[7].

  • Chemical Derivatization: Functional groups on the parent molecule, such as carboxyl and amino groups, can be chemically modified to create a variety of derivatives with altered activities[8].

While these strategies have been successfully applied to other polyenes like amphotericin B and nystatin, their application to the linearmycin scaffold remains an open area for future research.

Quantitative Biological Activity

The linearmycins exhibit a range of biological activities, with quantitative data primarily available for their antimicrobial effects.

CompoundOrganismAssay TypeValueReference
This compound Staphylococcus aureusMIC3.1 µ g/disc Generic MIC protocols
Escherichia coliMIC1.6 µ g/disc Generic MIC protocols
Saccharomyces cerevisiaeMIC0.1 µ g/disc Generic MIC protocols
Candida albicansMIC1.6 µ g/disc Generic MIC protocols
Aspergillus nigerMIC0.2 µ g/disc Generic MIC protocols
Bacillus subtilisLysis-[3]
Various Polyenes Human Embryonic Kidney (HEK293) cellsCytotoxicity (MTT assay)Varies[8]
Human Skin Fibroblast (hFB-hTERT6) cellsCytotoxicity (MTT assay)Varies[8]

Note: The MIC values reported as µ g/disc are from early studies and represent a semi-quantitative measure. Standardized broth microdilution MIC values in µg/mL would provide a more accurate comparison.

Mechanism of Action and Resistance

The primary antibacterial mechanism of linearmycins is the disruption of the cytoplasmic membrane. This leads to rapid membrane depolarization and subsequent cell lysis[3]. In response to this membrane stress, bacteria such as Bacillus subtilis have evolved a specific resistance mechanism.

The YfiJK/LnrJK Two-Component Signaling Pathway

Linearmycins and other polyene antibiotics activate the YfiJK (also referred to as LnrJK) two-component signaling (TCS) system in B. subtilis[7][9]. This system consists of a membrane-bound histidine kinase, YfiJ (LnrJ), and a cytoplasmic response regulator, YfiK (LnrK).

Upon sensing membrane perturbation caused by linearmycins, YfiJ autophosphorylates and subsequently transfers the phosphoryl group to YfiK. Phosphorylated YfiK then acts as a transcriptional activator for the yfiLMN (lnrLMN) operon.

The LnrLMN ABC Transporter

The yfiLMN (lnrLMN) operon encodes an ATP-binding cassette (ABC) transporter. This transporter is believed to function as an efflux pump, actively removing linearmycin from the cell membrane, thereby conferring resistance[7]. The expression of this transporter is both necessary and sufficient for linearmycin resistance.

Linearmycin_Resistance_Pathway Linearmycin Resistance Signaling Pathway in B. subtilis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm YfiJ YfiJ (LnrJ) Histidine Kinase YfiK YfiK (LnrK) Response Regulator YfiJ->YfiK phosphorylates LnrMN LnrMN (ABC Transporter) Linearmycin Linearmycin LnrMN->Linearmycin effluxes YfiK_P YfiK-P YfiK->YfiK_P yfiLMN_operon yfiLMN operon YfiK_P->yfiLMN_operon activates transcription LnrL LnrL (ATPase) LnrL->LnrMN Linearmycin->YfiJ activates yfiLMN_operon->LnrMN translates to yfiLMN_operon->LnrL translates to

Caption: Linearmycin resistance pathway in B. subtilis.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of linearmycin variants and analogs. The following sections provide methodologies adapted from the literature for key assays.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum:

    • Streak the test organism (e.g., Bacillus subtilis ATCC 6633) on a suitable agar (B569324) plate (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.

    • Select several well-isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the linearmycin compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the organism.

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum DiluteCompound Prepare Serial Dilutions of Linearmycin Start->DiluteCompound InoculatePlate Inoculate 96-well Plate PrepInoculum->InoculatePlate DiluteCompound->InoculatePlate Incubate Incubate at 37°C for 18-24h InoculatePlate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the viability of mammalian cell lines.

  • Cell Culture and Seeding:

    • Culture a mammalian cell line (e.g., HEK293 human embryonic kidney cells) in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the linearmycin compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Cytotoxicity_Workflow MTT Cytotoxicity Assay Workflow Start Start SeedCells Seed Mammalian Cells in 96-well Plate Start->SeedCells TreatCells Treat Cells with Linearmycin Dilutions SeedCells->TreatCells Incubate Incubate for 24-72h TreatCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Solubilize Formazan Crystals IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (e.g., 570 nm) Solubilize->ReadAbsorbance CalculateViability Calculate Cell Viability and IC50 ReadAbsorbance->CalculateViability End End CalculateViability->End

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

The linearmycin family of natural products represents a promising area for the discovery of new antimicrobial agents. Their membrane-targeting mechanism of action is of particular interest in an era of growing resistance to conventional antibiotics. While significant progress has been made in identifying natural variants and elucidating their primary mode of action, several key areas require further investigation. The structural characterization of the broader linearmycin family through advanced mass spectrometry and NMR techniques is a critical next step. Furthermore, the development of synthetic and semi-synthetic analogs, guided by the structure-activity relationships of other polyene antibiotics, holds the potential to generate novel compounds with improved therapeutic indices. Detailed investigations into their cytotoxicity against a wider range of mammalian cell lines will also be essential for assessing their potential as drug candidates. The continued exploration of the linearmycin family and its derivatives is a valuable endeavor in the ongoing search for new and effective treatments for infectious diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Linearmycin A from Mycelial Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a novel polyene antibiotic that has been isolated from the mycelial extracts of Streptomyces sp.[1][2]. As a member of the polyene macrolide family, it exhibits significant antifungal and antibacterial activity[3][4]. Structurally, this compound is a long-chain polyketide with a molecular formula of C64H101NO16 and a molecular weight of 1140.48 g/mol [5][6]. Due to its biological activities, this compound is a compound of interest for drug discovery and development. This document provides a detailed protocol for the extraction and purification of this compound from Streptomyces mycelial extracts, designed to be a valuable resource for researchers in natural product chemistry, microbiology, and pharmacology.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC64H101NO16[5][7]
Molecular Weight1140.48 g/mol [6]
SolubilitySoluble in Methanol and DMSO[1][7][8][9]
AppearanceSolid at room temperature[6]

Experimental Protocols

Part 1: Fermentation and Mycelium Harvesting

This part of the protocol describes the cultivation of a this compound-producing Streptomyces strain and the subsequent harvesting of the mycelium.

Materials:

  • This compound-producing Streptomyces sp. strain (e.g., Streptomyces sp. No. 30)

  • Appropriate fermentation medium (e.g., Tryptone Soya Broth, Starch Casein Agar)

  • Shaker incubator

  • Centrifuge and sterile centrifuge bottles

  • Sterile water

Procedure:

  • Inoculate a suitable liquid fermentation medium with a fresh culture of the Streptomyces sp. strain.

  • Incubate the culture in a shaker incubator at the optimal temperature (typically 28-30°C) and agitation speed (e.g., 150-200 rpm) for the specific strain for a period of 7-14 days to allow for sufficient growth and production of this compound.

  • After the incubation period, harvest the mycelium by transferring the fermentation broth to sterile centrifuge bottles.

  • Centrifuge the broth at a sufficient speed and duration (e.g., 5000 x g for 15-20 minutes) to pellet the mycelial mass.

  • Carefully decant and discard the supernatant.

  • Wash the mycelial pellet with sterile water to remove residual medium components and centrifuge again.

  • Repeat the washing step if necessary. The resulting mycelial pellet is now ready for extraction.

Part 2: Extraction of this compound from Mycelium

This section details the solvent-based extraction of this compound from the harvested mycelial biomass.

Materials:

  • Harvested Streptomyces mycelial pellet

  • Extraction solvent (Methanol or DMSO)[1][8]

  • Homogenizer or sonicator

  • Stir plate and magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel with filter paper or vacuum filtration system)

  • Rotary evaporator

Procedure:

  • To the wet mycelial pellet, add the extraction solvent. A common starting ratio is 5:1 to 10:1 (v/w) of solvent to wet mycelial weight.

  • Thoroughly resuspend the mycelium in the solvent. For efficient extraction, disrupt the cells using a homogenizer or sonicator.

  • Transfer the mycelial suspension to a flask and stir continuously on a stir plate at room temperature for several hours (e.g., 4-6 hours) to allow for complete extraction of this compound.

  • Separate the mycelial debris from the solvent extract by filtration.

  • Collect the filtrate, which contains the crude this compound extract.

  • Concentrate the crude extract using a rotary evaporator under reduced pressure to remove the solvent. The resulting residue will contain this compound and other extracted metabolites.

Part 3: Purification of this compound

The final part of the protocol outlines the purification of this compound from the crude extract using chromatographic techniques.

Materials:

  • Concentrated crude extract

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., a gradient of chloroform-methanol or ethyl acetate-hexane)[10][11]

  • Chromatography column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • High-performance liquid chromatography (HPLC) system for final purification and analysis (optional)

Procedure:

  • Prepare a silica gel column with a suitable non-polar solvent.

  • Dissolve the crude extract in a minimal amount of the initial chromatography solvent.

  • Load the dissolved extract onto the prepared silica gel column.

  • Elute the column with a gradient of increasing solvent polarity. For example, start with 100% chloroform (B151607) and gradually increase the percentage of methanol.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or with a suitable staining reagent.

  • Pool the fractions that contain the compound of interest, based on the TLC analysis.

  • Concentrate the pooled fractions to obtain a more purified this compound sample.

  • For higher purity, the sample can be subjected to further purification using preparative HPLC.

Quantitative Data

The following table provides representative data for the extraction and purification of polyene antibiotics from Streptomyces mycelia. Please note that these are example values and actual yields may vary depending on the specific strain, fermentation conditions, and extraction efficiency.

StepParameterTypical Value
Fermentation Mycelial Wet Weight50 - 100 g/L
This compound Titer in Mycelium100 - 500 mg/L
Extraction Extraction Solvent Volume0.5 - 1 L per 100g mycelium
Crude Extract Yield2 - 5 g/L
Purification Purified this compound Yield50 - 150 mg/L
Purity after Column Chromatography> 90%

Workflow Diagram

LinearmycinA_Extraction_Workflow cluster_0 Fermentation & Harvesting cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Fermentation Streptomyces sp. Culture Harvesting Centrifugation & Washing Fermentation->Harvesting Mycelium Mycelial Pellet Harvesting->Mycelium Solvent_Addition Solvent Addition (Methanol/DMSO) Mycelium->Solvent_Addition Homogenization Cell Disruption Solvent_Addition->Homogenization Extraction Stirring & Extraction Homogenization->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Concentration Rotary Evaporation Crude_Extract->Concentration Column_Chromatography Silica Gel Chromatography Concentration->Column_Chromatography Fraction_Collection Fraction Collection & TLC Column_Chromatography->Fraction_Collection Purified_Product Purified this compound Fraction_Collection->Purified_Product Final_Product This compound Purified_Product->Final_Product

Caption: Experimental workflow for this compound extraction.

References

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Linearmycin A, a polyene antibiotic with known antibacterial and antifungal properties. The following sections detail the necessary protocols and data presentation for assessing the antimicrobial efficacy of this compound.

Introduction to this compound and its Antimicrobial Activity

This compound is a polyene antibiotic produced by Streptomyces species.[1][2] It exhibits a broad spectrum of activity, inhibiting the growth of various Gram-positive bacteria and fungi.[3][4] The mechanism of action for this compound involves targeting the cytoplasmic membrane, leading to cell lysis and degradation.[3][5] This direct action on the cell membrane makes it a compound of interest for further investigation, particularly in an era of growing antimicrobial resistance. Accurate determination of its MIC is a critical first step in evaluating its potential as a therapeutic agent.

Quantitative Data on this compound Antimicrobial Activity

The currently available quantitative data on the antimicrobial activity of this compound is derived from disk diffusion assays, with results reported as the minimum amount of the compound per disc that inhibits growth (µ g/disc ). It is crucial to note that these values are not equivalent to MIC values determined by broth microdilution (reported in µg/mL), which is the standard for assessing the potency of an antimicrobial agent. The data from disk diffusion assays can be used as a preliminary indicator of activity.

Table 1: Summary of this compound Activity from Disk Diffusion Assays

Test OrganismTypeActivity (µ g/disc )Reference
Staphylococcus aureusGram-positive Bacteria3.1[1]
Escherichia coliGram-negative Bacteria1.6[1]
Saccharomyces cerevisiaeFungus (Yeast)0.1[1]
Candida albicansFungus (Yeast)1.6[1]
Aspergillus nigerFungus (Mold)0.2[1]

Note: The data presented in Table 1 should be used for preliminary assessment only. For accurate potency determination and comparison with other antimicrobial agents, it is imperative to determine the MIC in µg/mL using a standardized broth microdilution method as detailed in the protocols below.

Experimental Protocol: Broth Microdilution for MIC Determination of this compound

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for a natural product like this compound.

3.1. Materials

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO) or Methanol (for stock solution)[1][5]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

  • Multichannel pipette

3.2. Preparation of this compound Stock Solution

  • Solubilization: this compound is soluble in DMSO and methanol.[1][5] Prepare a stock solution of this compound by dissolving it in 100% DMSO to a concentration of 10 mg/mL.

  • Sterilization: The stock solution should be filter-sterilized using a 0.22 µm syringe filter if possible, though the high concentration of DMSO will inhibit microbial growth.

3.3. Inoculum Preparation

  • Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours old), select several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Fungal Inoculum (Yeast):

    • From a fresh Sabouraud Dextrose Agar plate (24 hours old), select several colonies.

    • Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in each well.

3.4. Broth Microdilution Procedure

  • Plate Setup: Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.

  • Serial Dilution:

    • Add a calculated volume of the this compound stock solution to the first well to achieve the highest desired concentration (e.g., for a starting concentration of 128 µg/mL, add 2.56 µL of a 10 mg/mL stock to 197.44 µL of broth in the first well, then transfer 100 µL to the first well of the assay plate).

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the 10th or 11th well. Discard the final 100 µL from the last dilution well.

    • The 11th well can serve as a growth control (no drug), and the 12th well as a sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared bacterial or fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation:

    • For bacteria, incubate the plates at 35-37°C for 18-24 hours in ambient air.

    • For fungi, incubate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or with a microplate reader.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare this compound Stock Solution (in DMSO) dilute Perform 2-Fold Serial Dilution of this compound stock->dilute inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate plate Dispense Broth into 96-Well Plate plate->dilute dilute->inoculate incubate Incubate at Appropriate Temperature and Time inoculate->incubate read Read Plate for Visible Growth incubate->read determine_mic Determine MIC (Lowest Concentration with No Growth) read->determine_mic

Caption: Workflow for determining the MIC of this compound.

Signaling Pathway: Mechanism of Action of this compound

Mechanism_of_Action linearmycin This compound membrane Bacterial/Fungal Cytoplasmic Membrane linearmycin->membrane Targets disruption Membrane Disruption and Pore Formation membrane->disruption Leads to lysis Cell Lysis and Degradation disruption->lysis Results in

Caption: Proposed mechanism of action of this compound.

Interpretation and Quality Control

  • Interpretation: The MIC value is a critical parameter for understanding the potency of an antimicrobial agent. It can be used to compare the activity of this compound against different microorganisms and with other antibiotics.

  • Quality Control: It is essential to include reference strains with known MIC values for standard antibiotics in each assay to ensure the validity of the results. For example, Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 for antibacterial testing, and Candida albicans ATCC 90028 for antifungal testing. The results for these control strains should fall within the expected ranges as defined by CLSI or EUCAST.

By following these detailed protocols, researchers can accurately determine the MIC of this compound, contributing to a better understanding of its potential as a novel antimicrobial agent.

References

Application Notes and Protocols for Disc Diffusion Assay of Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyketide antibiotic known for its potent antibacterial activity, particularly against Gram-positive bacteria.[1][2] Its mechanism of action involves targeting and disrupting the cytoplasmic membrane, leading to cell lysis.[1][3] This document provides detailed application notes and protocols for determining the antibacterial activity of this compound using the disc diffusion assay, a widely used method for assessing antimicrobial susceptibility.

Due to the limited aqueous solubility of this compound, this protocol has been optimized for the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent for preparing the antibiotic discs.[4] Additionally, it is noted that in its natural context, this compound is produced by Streptomyces sp. and is often associated with extracellular vesicles, which aid in its solubility and transport.[3]

Data Presentation

The following table summarizes representative zones of inhibition for this compound against various bacterial strains as determined by the disc diffusion assay.

Bacterial StrainThis compound Concentration per DiscAverage Zone of Inhibition (mm)
Bacillus subtilis20 µg18
Micrococcus luteus20 µg22
Staphylococcus aureus40 µg15
Escherichia coli40 µgNo significant inhibition

Note: The zone of inhibition diameters are illustrative and based on visual analysis of published experimental results. Actual results may vary based on experimental conditions.[4]

Experimental Protocols

Principle of the Disc Diffusion Assay (Kirby-Bauer Method)

The disc diffusion method is based on the principle of antibiotic diffusion from a paper disc into an agar (B569324) medium inoculated with a test microorganism.[5] The antibiotic creates a concentration gradient in the agar. If the microorganism is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will form around the disc.[5] The diameter of this zone is proportional to the susceptibility of the microorganism to the antibiotic.

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile 6 mm paper discs

  • Mueller-Hinton Agar (MHA)

  • Test bacterial strains (e.g., Bacillus subtilis)

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

  • Sterile swabs

  • Petri dishes

  • Incubator

  • Calipers or a ruler for measuring zones of inhibition

Detailed Methodology

1. Preparation of this compound Discs

  • Stock Solution Preparation: Dissolve this compound powder in 100% DMSO to achieve a desired stock concentration (e.g., 1 mg/mL).[6] Ensure the powder is completely dissolved.

  • Working Solution Preparation: From the stock solution, prepare working solutions of this compound in DMSO to achieve the desired final amount per disc (e.g., for a 20 µg disc, prepare a 1 mg/mL working solution if applying 20 µL).

  • Disc Impregnation: Place sterile 6 mm paper discs in a sterile petri dish. Carefully apply a precise volume (e.g., 20 µL) of the this compound working solution onto each disc.[6]

  • Drying: Allow the discs to dry completely in a sterile environment, such as a laminar flow hood, before use.[7]

  • Control Discs: Prepare negative control discs by applying the same volume of pure DMSO to sterile discs.[6] A positive control disc with a known antibiotic (e.g., ampicillin, 10 µ g/disc ) should also be used.[6]

2. Inoculum Preparation

  • From a fresh (18-24 hour) culture of the test bacterium on an agar plate, select several isolated colonies.

  • Suspend the colonies in sterile saline solution.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[8] This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

3. Inoculation of Agar Plates

  • Dip a sterile swab into the standardized bacterial suspension.

  • Remove excess inoculum by pressing and rotating the swab against the inside of the tube above the liquid level.[8]

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[8] Rotate the plate approximately 60° between streaks to ensure even coverage.

  • Allow the plate to dry for a few minutes with the lid slightly ajar.

4. Disc Placement and Incubation

  • Using sterile forceps, place the prepared this compound discs and control discs onto the inoculated agar surface.

  • Gently press each disc to ensure complete contact with the agar.

  • Incubate the plates in an inverted position at 37°C for 18-24 hours.[8]

5. Interpretation of Results

  • After incubation, measure the diameter of the zone of inhibition for each disc in millimeters (mm) using calipers or a ruler.[8]

  • The zone of inhibition is the clear area around the disc where no bacterial growth is visible.

  • Compare the zone diameters of the this compound discs to the negative and positive controls.

Visualizations

Experimental Workflow Diagram

Disc_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) discs Impregnate Sterile Discs with this compound Solution stock->discs place_discs Place Dried Discs on Agar Surface discs->place_discs inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) plate Inoculate MHA Plate with Bacterial Suspension inoculum->plate plate->place_discs incubate Incubate Plates (37°C, 18-24h) place_discs->incubate measure Measure Zone of Inhibition (mm) incubate->measure interpret Interpret Results measure->interpret

Caption: Workflow for the disc diffusion assay of this compound.

Signaling Pathway

While a specific signaling pathway for this compound's antibacterial action is not conventionally depicted as it involves direct membrane disruption, the following diagram illustrates its mechanism of action.

Linearmycin_Mechanism LinearmycinA This compound Membrane Bacterial Cytoplasmic Membrane LinearmycinA->Membrane Targets Depolarization Membrane Depolarization Membrane->Depolarization Disruption Lipid Bilayer Disruption Membrane->Disruption Lysis Cell Lysis Depolarization->Lysis Disruption->Lysis

Caption: Mechanism of action of this compound on the bacterial cell membrane.

References

Application Notes and Protocols for Studying Bacterial Biofilm Formation with Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces species.[1][2][3] It exhibits activity against a range of bacteria and fungi.[1][2] Of particular interest to biofilm researchers is its lytic, membrane-targeting mechanism of action against Gram-positive bacteria, most notably Bacillus subtilis.[4][5] This property makes this compound a valuable tool for investigating the fundamental processes of biofilm formation, disruption, and the bacterial stress responses that can lead to altered biofilm phenotypes.

These application notes provide a comprehensive guide for utilizing this compound in the study of bacterial biofilms. Detailed protocols for determining key quantitative metrics and visualizing its effects are included to facilitate research in microbiology and drug development.

Mechanism of Action and Relevance to Biofilm Research

This compound's primary mode of action is the disruption of the cytoplasmic membrane in susceptible bacteria, leading to cell lysis.[4][5] This direct action on the cell envelope provides a powerful tool to probe biofilm integrity and the signaling pathways that respond to membrane stress.

In Bacillus subtilis, exposure to linearmycins activates a dedicated two-component signaling (TCS) system, YfiJK. This activation triggers a downstream cascade that results in both resistance to the antibiotic and a distinct biofilm morphology. This unique dual response makes this compound an excellent candidate for studying the intricate links between antibiotic resistance and biofilm formation.

Quantitative Data

Currently, there is limited publicly available data on the broth microdilution Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against key biofilm-forming bacteria. The following data is derived from disc diffusion assays and should be used as a preliminary guide. It is highly recommended that researchers determine the MIC and MBIC for their specific strains of interest using the protocols provided below.

CompoundOrganismAssay TypeResult
This compoundStaphylococcus aureusDisc Diffusion3.1 µ g/disc [1][2]
This compoundEscherichia coliDisc Diffusion1.6 µ g/disc [1][2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against planktonic bacteria, a crucial first step before assessing its anti-biofilm properties.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate, inoculate a single colony into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.125 µg/mL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD₆₀₀ using a microplate reader.

Protocol 2: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol determines the concentration of this compound required to prevent biofilm formation.

Materials:

  • This compound

  • Bacterial strain of interest

  • Biofilm growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose for S. aureus)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Prepare a standardized bacterial suspension as described in Protocol 1, step 1, using the appropriate biofilm growth medium.

  • Prepare this compound Dilutions:

    • Perform a two-fold serial dilution of this compound in the biofilm growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Quantification of Biofilm (Crystal Violet Assay):

    • Carefully discard the planktonic culture from each well.

    • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with PBS.

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Determine MBIC:

    • The MBIC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥80%) in biofilm formation compared to the positive control.

Protocol 3: Quantification of Biofilm Eradication

This protocol assesses the ability of this compound to disrupt pre-formed biofilms.

Materials:

  • Same as Protocol 2

Procedure:

  • Form Biofilm:

    • Prepare a standardized bacterial suspension and inoculate a 96-well plate as described in Protocol 2, steps 1 and 3 (without the addition of this compound).

    • Incubate at 37°C for 24 hours to allow for mature biofilm formation.

  • Treatment with this compound:

    • Remove the planktonic culture and wash the wells twice with PBS.

    • Add 200 µL of fresh biofilm growth medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

    • Include a positive control (biofilm with medium only) and a negative control (medium only).

  • Incubation:

    • Incubate for a further 24 hours at 37°C.

  • Quantification:

    • Quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 2, step 5.

Visualizations

Signaling Pathway of this compound-Induced Biofilm Formation in Bacillus subtilis

LinearmycinA_Signaling cluster_membrane Cell Membrane YfiJ YfiJ (Sensor Kinase) YfiK YfiK (Response Regulator) YfiJ->YfiK phosphorylates LinearmycinA This compound LinearmycinA->YfiJ activates yfiLMN yfiLMN operon (ABC Transporter) YfiK->yfiLMN activates transcription Biofilm Biofilm Formation & Antibiotic Resistance yfiLMN->Biofilm

Caption: this compound activates the YfiJ sensor kinase in B. subtilis.

Experimental Workflow for MBIC Assay

MBIC_Workflow A 1. Prepare standardized bacterial inoculum C 3. Add bacterial inoculum to each well A->C B 2. Serially dilute this compound in a 96-well plate B->C D 4. Incubate for 24-48 hours at 37°C C->D E 5. Wash plate to remove planktonic cells D->E F 6. Stain with 0.1% Crystal Violet E->F G 7. Solubilize stain with 30% Acetic Acid F->G H 8. Measure absorbance at 570 nm G->H

Caption: Workflow for determining the Minimum Biofilm Inhibitory Concentration.

Logical Relationship of this compound's Dual Effect

Dual_Effect_Logic Linearmycin This compound Exposure Membrane Membrane Stress/ Lysis Linearmycin->Membrane Signaling Activation of YfiJK Signaling Pathway Linearmycin->Signaling Biofilm Altered Biofilm Phenotype Signaling->Biofilm Resistance Antibiotic Resistance Signaling->Resistance

Caption: this compound induces both membrane stress and a signaling response.

References

Preparation of Linearmycin A Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces species.[1][2][3] It exhibits both antibacterial and antifungal activities, making it a compound of interest for drug discovery and development.[1][2] The proposed mechanism of action for this compound involves targeting and disrupting the cytoplasmic membrane of susceptible organisms, leading to cell lysis. This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as a solvent, ensuring optimal stability and performance in various experimental settings.

Quantitative Data Summary

For consistent and reproducible results, it is crucial to adhere to well-defined concentrations and storage conditions. The following table summarizes the key quantitative parameters for the preparation and use of this compound stock solutions.

ParameterValueReference/Note
Molecular Weight 1140.48 g/mol [4]
Solubility in DMSO Soluble[1][2]
Recommended Stock Concentration 1-10 mMBased on common laboratory practice for similar compounds.
Storage of Stock Solution -20°C (long-term) or -80°C (extended long-term)[4]
Stability in DMSO at -20°C Up to 1 month[4]
Stability in DMSO at -80°C Up to 6 months[4]
Final DMSO Concentration in Assays <0.5% (v/v)To minimize solvent-induced cytotoxicity.[5][6][7][8]

Experimental Protocols

Materials
  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated precision balance

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Optional: Bath sonicator

Protocol for Preparation of a 10 mM this compound Stock Solution
  • Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.

  • Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.14 mg of this compound.

  • Solubilization:

    • Transfer the weighed this compound to a sterile amber or foil-wrapped microcentrifuge tube.

    • Add the calculated volume of anhydrous, sterile DMSO. For 1.14 mg of this compound, add 100 µL of DMSO to achieve a 10 mM concentration.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has dissolved. If necessary, brief sonication in a bath sonicator can be used to aid dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes. This minimizes freeze-thaw cycles and exposure to light.

    • For long-term storage (up to 1 month), store the aliquots at -20°C.[4] For extended long-term storage (up to 6 months), store at -80°C.[4]

Protocol for Preparation of Working Solutions
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.

  • Dilution:

    • To prepare a working solution, dilute the stock solution in the appropriate sterile aqueous buffer or cell culture medium.

    • It is recommended to perform serial dilutions to achieve the desired final concentration.

    • Crucially, ensure that the final concentration of DMSO in the experimental setup does not exceed 0.5% (v/v) to avoid solvent-induced cellular toxicity. [5][6][7][8] For sensitive cell lines, a lower final DMSO concentration (e.g., <0.1%) may be necessary.[6]

    • Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Mandatory Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation A Equilibrate this compound to Room Temperature B Weigh Desired Amount of this compound A->B C Add Anhydrous DMSO B->C D Vortex/Sonicate to Dissolve C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F G Thaw Stock Solution Aliquot F->G For Experimental Use H Serially Dilute in Aqueous Buffer/Medium G->H I Ensure Final DMSO <0.5% H->I J Use in Experiment I->J

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway Disruption by this compound

G cluster_membrane Cellular Membrane Membrane Cytoplasmic Membrane Integrity Membrane Integrity Lysis Cell Lysis Integrity->Lysis Loss of LinearmycinA This compound LinearmycinA->Membrane Targets LinearmycinA->Integrity Disrupts

Caption: Mechanism of action of this compound targeting the cell membrane.

References

Application Notes and Protocols: Incorporation of Linearmycin A into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyene antibiotic with a long, linear structure that exhibits both antifungal and antibacterial properties.[1][2][3][4] Its mechanism of action involves direct interaction with and disruption of the cytoplasmic membrane of target organisms.[1][4] Like other polyene antibiotics, its therapeutic potential can be enhanced and its toxicity reduced through encapsulation in drug delivery systems such as liposomes.[5][6] Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core, capable of encapsulating both hydrophilic and hydrophobic compounds.[7][8][9][10] This document provides detailed protocols and application notes for the incorporation of this compound into liposomes, based on established techniques for similar polyene antibiotics.

Physicochemical Properties of this compound

A summary of the relevant properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₆₄H₁₀₁NO₁₆[2][11]
Molecular Weight1140.5 g/mol [2][11]
SolubilitySoluble in DMSO and Methanol[2]
ClassPolyene Antibiotic[1][2][3]

Experimental Protocols

Two common and effective methods for encapsulating amphiphilic molecules like this compound into liposomes are the thin-film hydration method and the dehydration-rehydration (DRV) method. These protocols are provided as a starting point and may require optimization for your specific application.

Protocol 1: Thin-Film Hydration Method

This is one of the most widely used methods for preparing liposomes.[12] It involves dissolving lipids and the drug in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution.

Materials:

Procedure:

  • Lipid and Drug Dissolution: Dissolve the chosen phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask. A common molar ratio for phospholipids to cholesterol is 2:1.[13] The drug-to-lipid ratio should be optimized, but a starting point could be in the range of 1:10 to 1:20 by weight.

  • Thin-Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 65°C for DSPC).[14] This results in the formation of a thin, uniform lipid film on the inner wall of the flask.

  • Drying: The film is further dried under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual organic solvent.[15]

  • Hydration: The lipid film is hydrated with the aqueous buffer by gentle rotation. The temperature of the buffer should be above the lipid transition temperature. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: To produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or a bath sonicator.[16] Sonication should be performed in cycles to avoid overheating.

    • Extrusion: For a more uniform size distribution and to produce large unilamellar vesicles (LUVs), the MLV suspension is repeatedly passed through polycarbonate filters with a defined pore size using an extruder.

Protocol 2: Dehydration-Rehydration Vesicles (DRV) Method

The DRV method is known for high encapsulation efficiency, particularly for water-soluble drugs, but can also be adapted for amphiphilic molecules.

Materials:

  • Same as Protocol 1

Procedure:

  • Preparation of Empty Liposomes: Prepare empty liposomes (without this compound) using a method like thin-film hydration to form SUVs.

  • Drug Addition: A solution of this compound in a minimal amount of a suitable solvent (like DMSO or methanol) is added to the pre-formed empty liposome (B1194612) suspension.

  • Dehydration (Lyophilization): The mixture is frozen and then lyophilized (freeze-dried) to remove the water. This results in a dry powder of lipids and the drug.

  • Controlled Rehydration: The lyophilized powder is rehydrated with a small, controlled volume of the aqueous buffer. This slow rehydration process allows for the formation of large, multilamellar vesicles with a high encapsulation of the drug.

  • Size Reduction: The resulting liposome suspension can be subjected to sonication or extrusion as described in Protocol 1 to achieve the desired size and lamellarity.

Data Presentation: Key Parameters for Liposome Formulation

The following table summarizes key parameters that can be varied to optimize the formulation of this compound-containing liposomes. The values are based on typical ranges found in the literature for other polyene antibiotics.

ParameterTypical Range/OptionsEffect on Liposome Characteristics
Lipid Composition DSPC, EPC, DMPC, CholesterolInfluences membrane fluidity, stability, and drug retention. Cholesterol is often added to increase stability.[13]
Phospholipid:Cholesterol Molar Ratio 2:1 to 1:1Affects bilayer rigidity and permeability.
Drug:Lipid Weight Ratio 1:10 to 1:50Impacts encapsulation efficiency and drug loading. Higher ratios can affect liposome stability.
Hydration Buffer PBS, Tris-HCl, SalinepH and ionic strength can influence the stability of the liposomes and the encapsulated drug.
Size Reduction Method Sonication, ExtrusionSonication typically produces smaller vesicles (SUVs), while extrusion allows for more control over the size and produces LUVs with a narrower size distribution.[15]
Final Liposome Size 50 - 200 nmAffects in vivo circulation time and tissue distribution.
Encapsulation Efficiency 20% - 80%Highly dependent on the method, lipid composition, and drug properties.

Visualizations

Liposome_Preparation_Workflow cluster_prep Lipid & Drug Preparation cluster_film Film Formation cluster_hydration Hydration cluster_sizing Size Reduction Lipids + Cholesterol Lipids + Cholesterol Dissolution Dissolution Lipids + Cholesterol->Dissolution This compound This compound This compound->Dissolution Organic Solvent Organic Solvent Organic Solvent->Dissolution Rotary Evaporation Rotary Evaporation Dissolution->Rotary Evaporation Thin Lipid Film Thin Lipid Film Rotary Evaporation->Thin Lipid Film Hydration Hydration Thin Lipid Film->Hydration Aqueous Buffer Aqueous Buffer Aqueous Buffer->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Sonication Sonication MLVs->Sonication Extrusion Extrusion MLVs->Extrusion SUVs/LUVs SUVs or LUVs Sonication->SUVs/LUVs Extrusion->SUVs/LUVs

Caption: Workflow for liposome preparation by the thin-film hydration method.

Drug_Liposome_Interaction cluster_liposome Liposome Cross-Section cluster_bilayer Lipid Bilayer Headgroups_Outer Hydrophilic Headgroups Tails_Outer Hydrophobic Tails Tails_Inner Hydrophobic Tails Headgroups_Inner Hydrophilic Headgroups Aqueous_Core Aqueous Core External_Medium External Aqueous Medium Linearmycin_A This compound (Amphiphilic) Linearmycin_A->Tails_Outer Intercalated within the bilayer

Caption: Interaction of amphiphilic this compound with the liposome lipid bilayer.

References

Application of Linearmycin A in Natural Product Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces species, notable for its broad-spectrum antimicrobial activity against both bacteria and fungi.[1][2][3] Its primary mechanism of action involves the disruption of the cytoplasmic membrane, leading to depolarization and subsequent cell lysis.[4][5] This membrane-targeting activity makes this compound a valuable tool in natural product discovery, particularly for elucidating novel mechanisms of antibiotic resistance and for screening for new therapeutic agents that can overcome them. This document provides detailed application notes and experimental protocols for the utilization of this compound in these research areas.

Data Presentation

Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms. This data highlights its potent activity and can be used as a baseline for designing new experiments.

Target OrganismTypeMIC (µ g/disc )Reference
Staphylococcus aureusGram-positive Bacteria3.1[1][2][3]
Escherichia coliGram-negative Bacteria1.6[1][2][3]
Saccharomyces cerevisiaeFungus (Yeast)0.1[1][2][3]
Candida albicansFungus (Yeast)1.6[1][2][3]
Aspergillus nigerFungus (Mold)0.2[1][2][3]
Bacillus subtilisGram-positive BacteriaLysis and degradation observed[2][3]

Signaling Pathway

This compound-Induced Resistance Pathway in Bacillus subtilis

This compound induces a specific two-component signaling (TCS) system in Bacillus subtilis, designated LnrJK (also known as YfiJK). This system, upon activation by this compound, upregulates the expression of an ATP-binding cassette (ABC) transporter, LnrLMN (YfiLMN), which confers resistance by likely effluxing the antibiotic. Understanding this pathway is crucial for designing screens to identify new compounds that can either inhibit this resistance mechanism or bypass it.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Linearmycin_A This compound Membrane_Disruption Membrane Disruption (Depolarization) Linearmycin_A->Membrane_Disruption causes LnrJ LnrJ (Sensor Kinase) Linearmycin_A->LnrJ activates LnrK LnrK (Response Regulator) LnrJ->LnrK phosphorylates LnrLMN LnrLMN (ABC Transporter) LnrLMN->Linearmycin_A effluxes P_LnrK P-LnrK lnrLMN_promoter lnrLMN promoter P_LnrK->lnrLMN_promoter binds to & activates lnrLMN_promoter->LnrLMN drives expression of

This compound resistance pathway in B. subtilis.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the procedure for determining the MIC of this compound against a bacterial strain of interest.

Materials:

  • This compound stock solution (in DMSO or methanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

  • Include a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration at which the OD600 is significantly lower than the growth control.

Protocol 2: Measurement of Bacterial Membrane Potential using DiSC3(5)

This protocol describes how to measure changes in bacterial cytoplasmic membrane potential upon exposure to this compound using the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).[6][7][8]

Materials:

  • This compound

  • Bacterial culture (e.g., Bacillus subtilis) grown to mid-log phase

  • DiSC3(5) stock solution (in DMSO)

  • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

  • Valinomycin (B1682140) (as a positive control for depolarization)

  • Fluorometer with appropriate excitation and emission filters (e.g., Ex: 622 nm, Em: 670 nm)

Procedure:

  • Harvest mid-log phase bacterial cells by centrifugation and wash twice with HEPES buffer.

  • Resuspend the cells in the same buffer to an OD600 of 0.05-0.1.

  • Add DiSC3(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark at room temperature for 15-30 minutes to allow the dye to accumulate in the polarized membranes, resulting in fluorescence quenching.

  • Transfer the cell suspension to a cuvette and place it in the fluorometer.

  • Record the baseline fluorescence for a few minutes.

  • Add this compound to the desired final concentration and continue recording the fluorescence. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells and de-quenches.

  • As a positive control, add a known depolarizing agent like valinomycin to a separate sample and record the fluorescence change.

Protocol 3: Monitoring LnrJK Signaling Pathway Activation using a β-galactosidase Reporter Assay

This protocol details the use of a transcriptional fusion of the lnrLMN promoter to a lacZ reporter gene in B. subtilis to quantify the activation of the LnrJK signaling pathway in response to this compound.

Materials:

  • B. subtilis strain carrying the PlnrLMN-lacZ reporter construct

  • This compound

  • Lysogeny Broth (LB) or other suitable growth medium

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution

  • Z-buffer

  • Lysozyme (B549824)

  • Spectrophotometer

Procedure:

  • Grow the reporter strain to early-log phase (OD600 ~0.2-0.3).

  • Divide the culture into aliquots and expose them to different concentrations of this compound. Include an untreated control.

  • Incubate the cultures for a defined period (e.g., 1-2 hours) at 37°C with shaking.

  • Harvest the cells by centrifugation and resuspend in Z-buffer.

  • Lyse the cells by adding lysozyme and incubating at 37°C.

  • Initiate the colorimetric reaction by adding ONPG solution to the cell lysates.

  • Incubate at room temperature until a yellow color develops.

  • Stop the reaction by adding Na2CO3.

  • Measure the absorbance at 420 nm (for the yellow product, o-nitrophenol) and 550 nm (for light scattering).

  • Calculate the Miller Units to quantify β-galactosidase activity, which is proportional to the activation of the lnrLMN promoter.

Application in Natural Product Discovery

This compound's well-defined mechanism of action and the known resistance pathway it induces can be leveraged to discover new natural products with novel activities.

Experimental Workflow: Screening for Natural Products that Overcome this compound Resistance

This workflow is designed to identify natural products that can either inhibit the LnrLMN efflux pump, disrupt the LnrJK signaling pathway, or possess a novel mechanism of action that is effective against this compound-resistant bacteria.

G Start Start: Natural Product Extract Library Primary_Screen Primary Screen: Growth inhibition of This compound-resistant B. subtilis in the presence of sub-inhibitory this compound Start->Primary_Screen Hits Identify 'Hits': Extracts that restore sensitivity to this compound Primary_Screen->Hits Secondary_Screen_1 Secondary Screen 1: Growth inhibition of wild-type B. subtilis Hits->Secondary_Screen_1 Secondary_Screen_2 Secondary Screen 2: LnrJK pathway activation (β-galactosidase assay) Hits->Secondary_Screen_2 Analysis Analyze Results Secondary_Screen_1->Analysis Secondary_Screen_2->Analysis Outcome_1 Outcome 1: Inhibitor of LnrLMN efflux pump (No growth of resistant strain, growth of WT, no pathway activation) Analysis->Outcome_1 Outcome_2 Outcome 2: Inhibitor of LnrJK signaling (No growth of resistant strain, growth of WT, reduced pathway activation) Analysis->Outcome_2 Outcome_3 Outcome 3: Novel antimicrobial (No growth of both strains, pathway activation variable) Analysis->Outcome_3

Workflow for natural product screening.

Protocol for the Primary Screen:

  • Use a strain of B. subtilis that exhibits resistance to this compound, either through induced expression of the LnrLMN transporter or by selecting for resistant mutants.

  • In a 96-well plate, add a sub-inhibitory concentration of this compound to each well.

  • Add the natural product extracts from a library to individual wells.

  • Inoculate the wells with the this compound-resistant B. subtilis strain.

  • Incubate and monitor for growth inhibition. Extracts that cause a significant reduction in growth are considered primary hits.

Follow-up and Hit Characterization:

  • Secondary Screen 1: Test the primary hits against the wild-type B. subtilis strain to determine if they have intrinsic antimicrobial activity.

  • Secondary Screen 2: Use the PlnrLMN-lacZ reporter strain to assess whether the hits interfere with the LnrJK signaling pathway. A reduction in β-galactosidase activity in the presence of this compound and the hit compound would suggest inhibition of the signaling cascade.

  • Mechanism of Action Studies: For promising hits, further studies can be conducted, including membrane potential assays to see if they also target the membrane, and purification of the active compounds.

By employing this compound as a chemical probe, researchers can uncover novel natural products that either act as resistance breakers or possess entirely new mechanisms of action, thereby enriching the pipeline for new antibiotic development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Linearmycin A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Linearmycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vitro assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a novel linear polyene antibiotic isolated from Streptomyces sp.[1]. It exhibits both antifungal and antibacterial activity by directly targeting and disrupting the cytoplasmic membrane of susceptible organisms, leading to cellular lysis[1][2][3][4]. Its large, hydrophobic structure results in poor solubility in aqueous solutions, which is a significant challenge for preparing consistent and effective concentrations for in vitro experiments like Minimum Inhibitory Concentration (MIC) assays.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol[1][5][6]. For in vitro assays, DMSO is the most commonly used solvent to prepare a concentrated stock solution.

Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?

The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced toxicity to your cells or microorganisms. A final DMSO concentration of ≤ 0.5% (v/v) is generally considered safe for most cell lines, while some robust lines may tolerate up to 1%. For sensitive primary cells, it is advisable to keep the final DMSO concentration at or below 0.1% (v/v) .

Q4: Can I use other methods to improve the aqueous solubility of this compound?

Yes, several techniques used for other poorly soluble polyene antibiotics can be explored for this compound. These include the use of:

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can form micelles to encapsulate hydrophobic compounds and increase their aqueous solubility[7].

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic drugs, thereby enhancing their solubility in water[8][9][10][11][12]. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Troubleshooting Guide: this compound Precipitation in Aqueous Media

Issue: Precipitate forms immediately upon adding this compound stock solution to my aqueous assay medium.
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause a rapid solvent exchange, leading to the compound "crashing out" of solution.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently vortexing the medium to ensure gradual and thorough mixing.
Low Temperature of Medium The solubility of hydrophobic compounds often decreases at lower temperatures.Always use pre-warmed (37°C) cell culture or assay media for dilutions.
High DMSO Stock Concentration Using a very high concentration stock solution necessitates a large dilution factor, which can lead to localized supersaturation and precipitation.Prepare a lower concentration DMSO stock solution and add a slightly larger volume to the aqueous medium, ensuring the final DMSO concentration remains within the tolerated limit.
Issue: this compound solution appears clear initially but a precipitate forms after incubation.
Potential Cause Explanation Recommended Solution
Interaction with Media Components This compound may interact with salts, proteins (e.g., in serum), or other components in the medium over time, forming insoluble complexes.If possible, test the solubility in different basal media formulations. If using serum, consider reducing the serum concentration if your cells can tolerate it. The use of serum-free media, if applicable, may also mitigate this issue.
pH Shift in Medium Changes in the pH of the medium during incubation can affect the solubility of the compound.Ensure your medium is adequately buffered. The addition of HEPES buffer can help maintain a stable pH.
Evaporation of Medium Evaporation of the medium in the incubator can increase the concentration of this compound and other components, leading to precipitation.Ensure proper humidification of your incubator. Use sealed plates or flasks when possible for long-term experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing the Compound: Carefully weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 1-10 mg/mL).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution

This protocol is adapted from standard MIC assay procedures and should be optimized for the specific bacterial strain and laboratory conditions.

  • Prepare this compound Dilutions:

    • Prepare a working solution of this compound at twice the highest desired final concentration in the appropriate broth medium (e.g., Mueller-Hinton Broth). This may require careful serial dilution from the DMSO stock solution, ensuring the DMSO concentration in this working solution is kept low.

    • In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized inoculum, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute the standardized inoculum into the assay broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in wells 1 through 11 will be 200 µL.

    • Seal the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.

  • Determine the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Data Presentation

Table 1: Solubility and Storage of this compound

Property Information Source
Molecular Weight ~1140.5 g/mol [5][13]
Appearance Solid[5][6][14]
Solubility Soluble in DMSO and Methanol[1][5][6]
Aqueous Solubility Poor[15]
Stock Solution Storage -20°C (short-term) or -80°C (long-term)[14]

Table 2: Reported In Vitro Activity of this compound (Disc Diffusion Assay)

Organism Minimum Inhibitory Concentration (MIC) Source
Staphylococcus aureus3.1 µ g/disc [5][6]
Escherichia coli1.6 µ g/disc [5][6]
Saccharomyces cerevisiae0.1 µ g/disc [5][6]
Candida albicans1.6 µ g/disc [5][6]
Aspergillus niger0.2 µ g/disc [5][6]

Visualizations

Linearmycin_A_Workflow Experimental Workflow for this compound Solubility cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshooting Troubleshooting A Lyophilized this compound B Dissolve in 100% DMSO A->B C Vortex / Gentle Warming B->C D Sterile Filter (0.22 µm) C->D E Aliquot and Store at -20°C / -80°C D->E G Serial Dilution of Stock into Medium E->G Use Stock F Pre-warm Aqueous Assay Medium (37°C) F->G H Add to Assay Plate G->H J Precipitation Occurs G->J I Introduce Cells / Bacteria H->I K Optimize Dilution Protocol J->K L Lower Final Concentration J->L M Consider Solubilizing Agents (e.g., Tween 80, Cyclodextrin) J->M

Caption: A flowchart outlining the preparation and use of this compound, including troubleshooting steps.

Linearmycin_A_Mechanism Mechanism of this compound Action cluster_membrane Bacterial Cell Membrane Cytoplasmic Membrane Disruption Membrane Disruption & Pore Formation Membrane->Disruption Cytoplasm Cytoplasm Linearmycin This compound Linearmycin->Membrane Direct Interaction Depolarization Membrane Depolarization Disruption->Depolarization IonLeakage Ion Leakage Disruption->IonLeakage Lysis Cell Lysis Depolarization->Lysis IonLeakage->Lysis

Caption: The direct interaction of this compound with the bacterial cytoplasmic membrane, leading to cell lysis.

References

Linearmycin A stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Linearmycin A. This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound in aqueous solutions. Due to its chemical nature as a polyene, this compound presents unique challenges, primarily related to its low aqueous solubility and potential for degradation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: This is the most common issue and is due to the low solubility of this compound in aqueous solutions.[1][2] this compound is a lipophilic molecule and will readily precipitate out of polar solvents like water or buffers.

  • Recommendation: Prepare stock solutions in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or methanol (B129727).[3][4] For your final experimental concentration, ensure the final percentage of the organic solvent is compatible with your assay and does not exceed a level that could cause toxicity or artifacts. A final solvent concentration of <1% is a common goal.

Q2: How should I prepare and store stock solutions of this compound?

A2: Proper preparation and storage are critical to maintaining the integrity of the compound.

  • Preparation: Dissolve solid this compound powder in 100% DMSO or methanol to create a high-concentration stock solution.[3][4] Ensure the powder is fully dissolved before making further dilutions.

  • Storage: Storage conditions for this compound vary based on its form (solid vs. solution) and the desired storage duration.[3][5][6]

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationCitations
Solid Powder-20°CLong-term (months to years)[3][5]
0 - 4°CShort-term (days to weeks)[3]
In DMSO/Methanol-20°CLong-term (months)[3]
-80°CExtended-term (up to 6 months)[6]
0 - 4°CShort-term (days to weeks)[3]

Q3: I suspect my this compound has degraded. What are the likely causes?

A3: While specific degradation pathways for this compound are not well-documented, polyene antibiotics are generally susceptible to degradation from several factors.[7][8]

  • pH: Extreme pH values can catalyze hydrolysis of ester or amide bonds and affect the ionization state of the terminal carboxylic acid and amino groups, potentially impacting stability.

  • Light: The conjugated polyene system in this compound is a chromophore that can absorb light, making it susceptible to photodecomposition.[9][10]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[7]

  • Oxidation: The double bonds in the polyene structure are susceptible to oxidation. Avoid vigorous vortexing which can introduce excess oxygen.

Q4: Is there a way to improve the solubility and stability of this compound in my aqueous experimental setup?

A4: Yes, researchers have utilized a biological mechanism to overcome this challenge. Streptomyces sp. strain Mg1 incorporates this compound into extracellular vesicles (EVs).[2][11] These EVs serve to both solubilize and stabilize the compound in aqueous environments.[11] While isolating these EVs may be complex, it points to the compound's inherent instability in its pure form in aqueous media. For most users, careful use of co-solvents like DMSO remains the most practical approach.

Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve common stability-related issues.

Problem: Loss of Biological Activity in My Experiment

If you observe a reduction or complete loss of this compound's expected biological effect, use the following guide to troubleshoot the potential cause.

G start Start: Loss of Activity Observed check_solution Is the aqueous solution clear or precipitated? start->check_solution precipitated Precipitation indicates poor solubility. check_solution->precipitated Precipitated clear_solution Solution is clear. check_solution->clear_solution Clear solubility_issue Primary Issue: Solubility precipitated->solubility_issue reprepare Action: 1. Prepare fresh stock in 100% DMSO. 2. Use lowest possible final concentration. 3. Ensure final DMSO % is compatible and non-toxic to your system. solubility_issue->reprepare check_storage How was the stock solution stored? clear_solution->check_storage improper_storage Improper Storage: - Stored at 4°C for > few weeks - Stored in aqueous solution - Repeated freeze-thaw cycles check_storage->improper_storage proper_storage Proper Storage: (Aliquoted, -20°C/-80°C) check_storage->proper_storage degradation_issue Likely Issue: Degradation improper_storage->degradation_issue storage_action Action: 1. Discard old stock. 2. Prepare fresh stock in 100% DMSO. 3. Aliquot into single-use tubes. 4. Store at -20°C or -80°C. degradation_issue->storage_action check_handling Review Experimental Protocol: - Exposure to light? - Extreme pH? - High temperature? proper_storage->check_handling handling_issue Protocol Issue: - Experiment run under bright light - pH of buffer is <4 or >8 - Incubation >37°C for long periods check_handling->handling_issue handling_action Action: 1. Protect from light where possible. 2. Maintain physiological pH (6-8). 3. Minimize exposure to high temp. check_handling->handling_action handling_issue->degradation_issue

Caption: Troubleshooting workflow for this compound activity loss.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the recommended procedure for preparing a stable, concentrated stock solution.

G cluster_0 Preparation Workflow start Start: Weigh This compound Powder add_dmso Add appropriate volume of 100% DMSO to reach desired stock concentration (e.g., 10 mM). start->add_dmso dissolve Gently mix by pipetting or brief, low-speed vortexing until fully dissolved. add_dmso->dissolve aliquot Dispense into single-use polypropylene tubes. dissolve->aliquot store Store immediately at -20°C or -80°C, protected from light. aliquot->store end End: Ready for Use store->end G cluster_0 Stability Assessment Logic factor_ph pH stability This compound Stability in Aqueous Buffer factor_ph->stability factor_temp Temperature factor_temp->stability factor_light Light factor_light->stability degradation Degradation (Hydrolysis, Oxidation, Photolysis) stability->degradation

References

long-term storage and handling of Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Linearmycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

This compound should be stored at -20°C for long-term use. Under these conditions, it is stable for at least four years.

Q2: In what solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol. It is important to note that this compound has limited solubility in aqueous solutions.

Q3: What are the primary safety precautions for handling this compound?

This compound is a potent compound and should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including gloves and a lab coat, should be worn. For detailed safety information, please refer to the product-specific Safety Data Sheet (SDS).

Q4: What is the mechanism of action of this compound?

This compound is a membrane-targeting antibiotic. In Gram-positive bacteria such as Bacillus subtilis, it acts directly on the cytoplasmic membrane, causing rapid membrane depolarization, which leads to cell lysis and death.

Storage and Handling Data Summary

ParameterRecommendationSource(s)
Form Solid
Long-Term Storage -20°C
Stability ≥ 4 years at -20°C
Recommended Solvents DMSO, Methanol

Troubleshooting Guide

The most common issue encountered when working with this compound is its precipitation in aqueous media due to its hydrophobic nature.

IssuePotential CauseRecommended Solution
Immediate precipitation upon addition to aqueous media. The final concentration of this compound exceeds its aqueous solubility limit. This can be exacerbated by rapid dilution from a high-concentration DMSO stock.1. Decrease the final working concentration. 2. Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock in your pre-warmed experimental medium.3. Gentle mixing: Add the this compound solution dropwise while gently vortexing or swirling the medium.
Precipitate forms over time in the incubator. The compound's stability in the media may be affected by factors such as temperature shifts or interactions with media components.1. Ensure media is pre-warmed to 37°C before adding this compound. 2. Include a vehicle control (DMSO only) to observe any solvent effects. 3. If possible, test different media formulations.
Inconsistent experimental results or loss of activity. This could be due to sub-optimal storage, repeated freeze-thaw cycles of the stock solution, or degradation in the experimental setup.1. Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles. 2. Store stock solutions at -20°C or -80°C in the dark. 3. Prepare fresh working solutions for each experiment.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. The final concentration may need to be optimized based on experimental requirements.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1-10 mg/mL). A stock solution preparation table is provided for reference.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C.

Stock Solution Preparation Table:

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compound
1 mg/mL 1000 µL5000 µL
5 mg/mL 200 µL1000 µL
10 mg/mL 100 µL500 µL
Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound stock solution in DMSO

  • Bacterial culture in the logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the broth medium in the 96-well plate. To minimize precipitation, it is recommended to perform an intermediate dilution step.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include the following controls on each plate:

    • Growth Control: Broth with bacteria, no this compound.

    • Sterility Control: Broth only, no bacteria.

    • Vehicle Control: Broth with bacteria and the highest concentration of DMSO used in the dilutions.

  • Seal the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow for Broth Microdilution Assay

Technical Support Center: Overcoming Challenges in Linearmycin A Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Linearmycin A purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the extraction, purification, and handling of this potent polyene antibiotic.

Frequently Asked Questions (FAQs)

Q1: My this compound extract shows broad peaks and poor resolution during HPLC. What are the likely causes and solutions?

A1: Broad peaks and poor resolution during HPLC purification of this compound can stem from several factors. Given that this compound is part of a family of structurally similar variants, co-elution is a primary challenge.[1] Additionally, its limited aqueous solubility can lead to sample precipitation on the column or in the mobile phase.

Troubleshooting Steps:

  • Optimize Mobile Phase: Experiment with different solvent gradients. A shallow gradient of a strong organic solvent (like methanol (B129727) or acetonitrile) in a buffered aqueous phase can improve the separation of hydrophobic compounds like linearmycins.

  • Adjust pH: The pH of the mobile phase can influence the ionization state of this compound, which has both amino and carboxylic acid terminals.[2] Varying the pH may alter its retention time and peak shape.

  • Lower Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, potentially improving the resolution of closely eluting analogues.

  • Column Selection: Consider using a high-resolution reversed-phase column (e.g., C18 or C8) with a smaller particle size. For complex mixtures, a longer column can also provide better separation.

  • Sample Solvent: Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase. DMSO is a good solvent for this compound, but large injection volumes can cause peak distortion.[3][4][5] Minimize the injection volume or use a solvent with a lower elution strength than the mobile phase.

Q2: I am experiencing low recovery of this compound after purification. What could be the reason?

A2: Low recovery is a common issue, often linked to the poor solubility and potential instability of this compound in aqueous solutions.[1][6]

Potential Causes and Solutions:

  • Precipitation: this compound may be precipitating during the purification process. Ensure that the organic solvent percentage in your mobile phase is sufficient to maintain solubility.

  • Adsorption: The compound might be irreversibly adsorbing to glassware or the HPLC column. Silanizing glassware can help reduce adsorption. Flushing the column with a strong solvent after each run can also be beneficial.

  • Degradation: Linearmycins can be unstable in certain aqueous conditions.[6] It is advisable to work quickly, keep samples cold, and minimize exposure to light and extreme pH values.

  • Incomplete Extraction: Ensure your initial extraction from the Streptomyces mycelia is efficient. Multiple extractions with a suitable organic solvent like ethyl acetate (B1210297) or methanol are recommended.[2][7]

Q3: How can I effectively separate this compound from its analogue, Linearmycin B?

A3: this compound and B are structurally very similar, differing in the length of their polyene chain, which makes their separation challenging.[4]

Strategies for Separation:

  • High-Resolution Chromatography: Utilize a high-performance liquid chromatography (HPLC) system with a high-resolution column. A shallow gradient and optimized mobile phase are crucial.

  • Alternative Stationary Phases: If a standard C18 column does not provide adequate separation, consider trying a phenyl-hexyl or a cyano-propyl column, which offer different selectivities.

  • Temperature Optimization: Adjusting the column temperature can alter the selectivity of the separation. Experiment with temperatures ranging from ambient to slightly elevated (e.g., 30-40°C).

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMSOSoluble[3][5]
MethanolSoluble[3][4][5]
Aqueous SolutionsLimited/Predominantly Insoluble[1][6]

Table 2: HPLC Troubleshooting Guide for this compound Purification

IssuePotential CauseRecommended Action
Broad Peaks - Co-elution of analogues- Poor sample solubility- Column overloading- Optimize gradient- Use a suitable sample solvent (e.g., DMSO)- Reduce sample concentration/injection volume
Peak Tailing - Secondary interactions with silica- Presence of active sites on the column- Add a small amount of acid (e.g., formic acid) to the mobile phase- Use an end-capped column
Low Resolution - Inefficient column- Inappropriate mobile phase- Use a new, high-resolution column- Systematically vary mobile phase composition and gradient
Low Recovery - Sample precipitation- Irreversible adsorption- Compound degradation- Increase organic solvent in mobile phase- Use silanized glassware- Work at low temperatures and protect from light

Experimental Protocols

Protocol 1: Extraction of this compound from Streptomyces sp. Mycelia

  • Culture Growth: Cultivate Streptomyces sp. in a suitable production medium.

  • Harvesting: After the desired fermentation period (e.g., 96 hours), separate the mycelial biomass from the culture broth by filtration using a Buchner funnel.[7]

  • Extraction:

    • Suspend the mycelial cake in ethyl acetate (or methanol).

    • Sonciate or stir the suspension for an extended period to ensure thorough extraction.

    • Repeat the extraction process at least twice with fresh solvent.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[7]

  • Storage: Store the dried crude extract at -20°C until further purification.

Protocol 2: HPLC Purification of this compound

This is a general starting protocol that will require optimization.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient:

    • Start with a linear gradient from 50% B to 95% B over 30 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV-Vis scan of the crude extract (polyenes typically have strong absorbance in the UV-Vis range).

  • Sample Preparation: Dissolve the crude extract in a minimal amount of DMSO and dilute with the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces sp. Culture Harvesting Harvest Mycelia Fermentation->Harvesting Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvesting->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract HPLC_Prep Sample Preparation (Dissolve in DMSO, Filter) Crude_Extract->HPLC_Prep Proceed to Purification HPLC Reversed-Phase HPLC HPLC_Prep->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Analysis Purity Analysis (LC-MS) Fraction_Collection->Analysis Pure_Linearmycin_A Pure this compound Analysis->Pure_Linearmycin_A

Caption: Workflow for this compound extraction and purification.

troubleshooting_logic Start HPLC Problem Encountered (e.g., Poor Resolution) Check_Solubility Is Sample Fully Dissolved in Injection Solvent? Start->Check_Solubility Check_Column Is the Column Old or Contaminated? Check_Solubility->Check_Column Yes Action_Solvent Action: Change Solvent or Reduce Concentration Check_Solubility->Action_Solvent No Optimize_Gradient Is the Gradient Optimized for Analogs? Check_Column->Optimize_Gradient No Action_Column Action: Replace or Clean the Column Check_Column->Action_Column Yes Action_Gradient Action: Use a Shallower Gradient Optimize_Gradient->Action_Gradient No Further_Opt Further Optimization Needed (e.g., pH, Temperature) Optimize_Gradient->Further_Opt Yes Sol_Yes Yes Sol_No No Col_Yes Yes Col_No No Grad_Yes Yes Grad_No No

Caption: Troubleshooting logic for HPLC purification issues.

References

Technical Support Center: Optimizing Linearmycin A Production in Streptomyces Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the production of Linearmycin A from Streptomyces cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a linear polyene antibiotic produced by certain Streptomyces species, such as Streptomyces sp. Mg1.[1] It exhibits both antibacterial and antifungal properties.[2] Its primary mechanism of action is the direct targeting of the cytoplasmic membrane, which leads to cellular lysis and degradation of the target organism.[2][3]

Q2: What are the main challenges in producing this compound?

A2: A significant challenge is the poor solubility of linearmycins in aqueous solutions.[1] This can lead to difficulties in extraction, purification, and quantification, as well as potentially lower yields in submerged fermentation. Another common issue is the decoupling of high biomass growth from secondary metabolite production, where the culture grows well but produces little to no this compound.

Q3: How is this compound naturally transported out of the Streptomyces cell?

A3: The biosynthesis of this compound is closely linked with the genesis of extracellular vesicles.[1] It is hypothesized that these vesicles are the primary means of trafficking the lipid-like linearmycins through aqueous environments, effectively solubilizing and delivering them.[1][3]

Q4: What are the key factors influencing the yield of this compound?

A4: The yield of this compound, like many secondary metabolites from Streptomyces, is influenced by a complex interplay of nutritional and physical factors. The most critical parameters include media composition (carbon and nitrogen sources, phosphate (B84403) levels), physical parameters (pH, temperature, aeration), inoculum quality, and the genetic stability of the producing strain.

Troubleshooting Guides

This section addresses specific issues that can lead to low this compound yield in a question-and-answer format.

Problem 1: Low or No Production of this compound Despite Good Cell Growth

Q: My Streptomyces culture shows high biomass, but I'm detecting very little or no this compound. What could be the issue?

A: This is a common phenomenon in Streptomyces fermentations. High biomass does not always correlate with high secondary metabolite production. Here are the primary areas to investigate:

  • Nutrient Repression: The production of secondary metabolites is often triggered by the depletion of certain primary nutrients. If your medium is too rich in easily metabolized carbon or nitrogen sources, or has high phosphate concentrations, the switch from primary to secondary metabolism may be inhibited.

  • Suboptimal Induction: The expression of the this compound biosynthetic gene cluster is tightly regulated. Key signaling molecules or precursor molecules may not be present at the required concentrations, or repressive factors may be dominant.

  • Incorrect Fermentation Time: this compound is a secondary metabolite, and its production typically occurs during the stationary phase of growth. Harvesting the culture too early (during the exponential growth phase) or too late (when the product may have degraded) can result in low yields.

  • Suboptimal pH: The pH of the culture medium can significantly impact enzyme activity and nutrient uptake, thereby affecting antibiotic production. For many Streptomyces species, a neutral to slightly alkaline pH is optimal for secondary metabolite synthesis.[4]

Troubleshooting Workflow for Low Production with Good Growth

low_yield_good_growth cluster_media Media Optimization start Start: Low this compound, Good Biomass check_fermentation_time Verify Harvest Time (Stationary Phase?) start->check_fermentation_time optimize_media Optimize Media Composition check_fermentation_time->optimize_media If harvest time is correct reduce_nutrients Test Lower Concentrations of Primary Carbon/Nitrogen Sources optimize_media->reduce_nutrients check_ph Monitor and Control pH end_point Improved Yield check_ph->end_point Successful Optimization adjust_phosphate Vary Phosphate Concentration reduce_nutrients->adjust_phosphate precursor_feeding Add Polyketide Precursors (e.g., Acetate, Propionate) adjust_phosphate->precursor_feeding precursor_feeding->check_ph

Caption: Troubleshooting workflow for low this compound yield with good biomass.

Problem 2: Inconsistent Batch-to-Batch Yield

Q: I'm observing significant variability in this compound production between different fermentation batches. How can I improve consistency?

A: Inconsistency often points to issues with the initial stages of the fermentation process or subtle variations in media preparation.

  • Inoculum Quality: The age, size, and physiological state of the seed culture are crucial for reproducible fermentations. Using an inconsistent inoculum (e.g., from plates of different ages, or varying spore concentrations) can lead to variable lag phases and different onsets of secondary metabolism.

  • Media Preparation: Ensure meticulous and consistent preparation of all media components. This includes using the same source for raw materials and ensuring complete sterilization without overheating, which can degrade sensitive components.

  • Genetic Instability: Streptomyces strains can sometimes undergo genetic drift or lose productivity after multiple subcultures. It is advisable to work from a low-passage, cryopreserved master cell bank.

Experimental Workflow for Ensuring Batch Consistency

batch_consistency start Start: Inconsistent Yields master_bank Prepare a Master Cell Bank (MCB) start->master_bank working_bank Create a Working Cell Bank (WCB) from MCB master_bank->working_bank standardize_inoculum Standardize Inoculum Preparation Protocol working_bank->standardize_inoculum standardize_media Standardize Media Preparation Protocol standardize_inoculum->standardize_media consistent_fermentation Perform Fermentation with Standardized Protocols standardize_media->consistent_fermentation end_point Consistent Yield consistent_fermentation->end_point

Caption: Workflow for improving batch-to-batch consistency in production.

Data Presentation: Optimizing Culture Conditions

Table 1: Effect of Carbon Source on Antibiotic Production (General data for Streptomyces sp. optimization)

Carbon Source (2% w/v)Relative Antibiotic Yield (Arbitrary Units)
Dextrose (Glucose)+++
Soluble Starch+++
Glycerol (B35011)++
Mannitol++
Sucrose+
Lactose+/-

Table 2: Effect of Nitrogen Source on Antibiotic Production (General data for Streptomyces sp. optimization)

Nitrogen Source (0.5% w/v)Relative Antibiotic Yield (Arbitrary Units)
Soybean Meal+++
Peptone++
Yeast Extract++
Sodium Nitrate+
Ammonium Chloride+/-

Table 3: Effect of Physical Parameters on Antibiotic Production (General data for Streptomyces sp. optimization)

ParameterTested RangeOptimal Range (Typical)
pH5.0 - 9.07.0 - 8.0
Temperature (°C)25 - 4228 - 39
Incubation Time (days)4 - 127 - 10

Experimental Protocols

Protocol 1: Preparation of Streptomyces Spore Stock and Seed Culture

This protocol describes the preparation of a standardized spore stock for consistent inoculum.

  • Spore Plate Preparation:

    • Prepare a suitable solid agar (B569324) medium for sporulation (e.g., ISP4, Oatmeal Agar, or R2YE).[6]

    • Streak the Streptomyces sp. Mg1 strain onto the agar plates.

    • Incubate at 28-30°C for 7-14 days, or until sporulation is observed (a characteristic powdery appearance).[6]

  • Spore Harvesting:

    • Aseptically add ~5 mL of sterile distilled water containing 0.05% Tween 80 to the surface of a mature plate.

    • Gently scrape the surface with a sterile loop or spreader to release the spores into the liquid.

    • Transfer the spore suspension to a sterile centrifuge tube.

  • Spore Stock Preparation:

    • Filter the suspension through sterile cotton wool to remove mycelial fragments.

    • Centrifuge the spore suspension at 5000 x g for 10 minutes to pellet the spores.

    • Discard the supernatant and resuspend the spore pellet in a sterile 25% glycerol solution.[6]

    • Aliquot into cryovials and store at -80°C as a master or working cell bank.

  • Seed Culture Preparation:

    • Inoculate a baffled flask containing a suitable liquid medium (e.g., Tryptic Soy Broth or a specific seed medium) with an aliquot of the thawed spore stock.

    • Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours until a dense mycelial culture is obtained. This seed culture is now ready to inoculate the main production fermenter.

Protocol 2: Extraction and Quantification of this compound

This protocol is adapted from general procedures for polyene antibiotics and information on this compound's properties.

  • Harvesting:

    • After the fermentation period (e.g., 7-10 days), harvest the culture broth.

    • Separate the mycelium from the supernatant by centrifugation (e.g., 8000 x g for 20 minutes). Since this compound was originally isolated from mycelial extracts, both fractions should be analyzed.[2]

  • Extraction from Mycelium:

    • Wash the mycelial pellet with distilled water and re-centrifuge.

    • Homogenize the mycelial pellet in methanol (B129727) or DMSO (solvents in which this compound is soluble).[2]

    • Agitate the mixture for several hours at room temperature.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the extracted this compound.

  • Extraction from Supernatant (Extracellular Vesicles):

    • While this compound is insoluble in aqueous solutions, it may be present in the supernatant within extracellular vesicles.[1][3]

    • The supernatant can be extracted with an equal volume of a water-immiscible organic solvent like ethyl acetate. Shake vigorously and separate the organic phase. This is a general method and may need optimization.

  • Quantification by HPLC:

    • Evaporate the solvent from the extracts under reduced pressure.

    • Reconstitute the dried extract in a known volume of methanol or DMSO.

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • HPLC Conditions (suggested starting point):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or trifluoroacetic acid).

      • Detection: Diode Array Detector (DAD) monitoring at 333 nm, which is a characteristic absorbance wavelength for linearmycins.[3]

      • Quantification: Correlate the peak area of this compound with a standard curve prepared from a purified standard of known concentration.[3]

Signaling Pathways

Regulatory Control of Polyketide Biosynthesis in Streptomyces

The production of polyketides like this compound in Streptomyces is controlled by a complex and hierarchical regulatory network. While the specific regulators for the this compound gene cluster have not been fully elucidated in publicly available literature, a general model can be described. This network typically involves:

  • Global Regulators: These respond to broad physiological signals like nutrient limitation (e.g., carbon, nitrogen, phosphate depletion) and developmental cues. They control multiple secondary metabolite pathways.

  • Pathway-Specific Regulators: These are typically encoded within the biosynthetic gene cluster (BGC) itself. A common family of these regulators are the Streptomyces Antibiotic Regulatory Proteins (SARPs), which directly activate the transcription of the biosynthetic genes.[7]

  • Small-Molecule Signals: Autoregulatory molecules like gamma-butyrolactones can act as signals to trigger the activation of regulatory cascades.[7]

The diagram below illustrates a generalized model of this regulatory cascade.

regulatory_pathway cluster_signals Environmental & Physiological Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis nutrient_limitation Nutrient Limitation (C, N, P) global_regulators Global Regulators nutrient_limitation->global_regulators growth_phase Growth Phase (Stationary) growth_phase->global_regulators cell_density Cell Density Signals (e.g., γ-butyrolactones) cell_density->global_regulators pathway_regulator Pathway-Specific Regulator (e.g., SARP) global_regulators->pathway_regulator Activates/De-represses bgc Linearmycin Biosynthetic Gene Cluster (BGC) Transcription pathway_regulator->bgc Activates Transcription linearmycin This compound Production bgc->linearmycin

Caption: Generalized regulatory cascade for antibiotic production in Streptomyces.

References

troubleshooting inconsistent results in Linearmycin A bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays involving Linearmycin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a polyene antibiotic produced by Streptomyces species.[1] Its primary mechanism of action is the disruption of the cytoplasmic membrane in Gram-positive bacteria, particularly Bacillus species, leading to rapid depolarization and cell lysis.[2][3] Unlike antibiotics that target cell wall synthesis, this compound can lyse cells even when their metabolism and growth are inhibited.[2][3]

Q2: Why is this compound often delivered using extracellular vesicles (EVs)?

A2: this compound is poorly soluble in aqueous solutions, which presents a significant challenge for its use in standard bioassays.[4] Streptomyces sp. naturally package this compound into extracellular vesicles, which serve to solubilize and stabilize the antibiotic, facilitating its delivery to target bacteria.[2][4]

Q3: What is the mechanism of resistance to this compound in Bacillus subtilis?

A3: Resistance to this compound in B. subtilis is primarily mediated by a two-component signaling (TCS) system encoded by the lnrJK (also known as yfiJK) operon.[2][5] Upon sensing this compound, this system activates the expression of an ATP-binding cassette (ABC) transporter (lnrLMN or yfiLMN), which is believed to efflux the antibiotic out of the cell.[2][5] Spontaneous resistance can arise from mutations in the lnrJK operon that lead to constitutive activation of this efflux pump.[2]

Q4: What are the typical test organisms for a this compound bioassay?

A4: Bacillus subtilis is the most commonly used and well-characterized test organism for this compound bioassays due to its high sensitivity to lysis.[1][2] Other Bacillus species such as B. licheniformis and B. velezensis are also susceptible to lysis, while other Gram-positive bacteria may show growth inhibition without complete lysis.[2]

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored at -20°C as a solid.[6] Stock solutions are typically prepared in solvents like Dimethyl Sulfoxide (DMSO) or methanol.[6][7] Based on general stability studies of antibiotics, it is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[8][9]

Troubleshooting Inconsistent Bioassay Results

This guide addresses common issues encountered during this compound bioassays, such as high variability between replicates, unexpected resistance, or a complete lack of activity.

Problem Potential Cause Recommended Solution
High Variability in MIC/Inhibition Zones Inconsistent this compound Concentration - Ensure complete solubilization of this compound in the stock solution (e.g., DMSO). - Use a surfactant like Tween 80 (final concentration of 0.002-0.05%) in the culture medium to prevent aggregation and adsorption to plasticware.[10] - Prepare a master mix of the this compound dilution to be tested and add it to all replicate wells to ensure uniformity.
Variable EV Preparation - Standardize the EV isolation and purification protocol. - Quantify the EV preparation before use by measuring total protein (e.g., BCA assay) or by nanoparticle tracking analysis (NTA).[11] - Characterize the morphology and purity of the EV preparation using transmission electron microscopy (TEM).[11]
Inconsistent Inoculum Density - Prepare a fresh bacterial culture for each experiment. - Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density.[12]
No or Low Antibacterial Activity Degradation of this compound - Prepare fresh stock solutions and dilutions for each experiment. - Protect stock solutions from light. - Verify the activity of your this compound stock against a known sensitive control strain.
Poor Diffusion in Agar (B569324) (for diffusion assays) - Broth microdilution assays are recommended for hydrophobic compounds like this compound.[10] - If using an agar-based method, ensure the solvent used to dissolve this compound has evaporated before incubation to prevent interference with diffusion.[13]
Precipitation of this compound - Visually inspect the wells of your microtiter plate for any precipitation of the compound. - Determine the maximum solubility of this compound in your assay medium beforehand. Consider using a lower starting concentration if precipitation is observed.[10]
Unexpected Resistance Spontaneous Mutations - Use a fresh culture from a frozen stock for each experiment to minimize the selection of resistant mutants. - If consistent resistance is observed, sequence the lnrJK operon of the resistant isolate to check for mutations.[2]
Contamination - Streak the culture on an agar plate to ensure it is pure. - Include a sterility control (medium only) and a growth control (medium with inoculum but no this compound) in your assay.[12]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from standard broth microdilution methods and is optimized for hydrophobic compounds.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tween 80 (optional)

  • 96-well sterile microtiter plates (low-binding plates recommended)[10]

  • Bacillus subtilis (e.g., ATCC 6633)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL. Ensure it is fully dissolved. Gentle warming or sonication may be applied.[10]

    • Store the stock solution in small aliquots at -20°C to avoid multiple freeze-thaw cycles.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate. If using a surfactant, supplement the CAMHB with Tween 80 to a final concentration of 0.05%.[10]

    • Add 2 µL of the this compound stock solution to the first well of each row to be tested. This will be your highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this down to the 10th well. Discard the final 100 µL from the 10th well.

    • Well 11 will serve as the positive control (inoculum, no this compound).

    • Well 12 will serve as the sterility control (broth only).

    • Include a solvent control with the highest concentration of DMSO used in the assay.[10]

  • Preparation of Inoculum:

    • From a fresh culture plate, inoculate a few colonies of B. subtilis into CAMHB and incubate at 37°C until it reaches the exponential growth phase.

    • Adjust the turbidity of the bacterial suspension with fresh CAMHB to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

  • Inoculation and Incubation:

    • Add 10 µL of the diluted bacterial suspension to wells 1 through 11. The final inoculum in each well will be approximately 1.5 x 10^5 CFU/mL.

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of B. subtilis. This can be determined by visual inspection or by reading the optical density at 600 nm (OD600) with a microplate reader.

Protocol 2: Preparation and Quantification of this compound-Containing Extracellular Vesicles (EVs)

Materials:

  • Streptomyces sp. strain Mg1

  • Appropriate liquid culture medium (e.g., ISP2)

  • Centrifuge and ultracentrifuge

  • 0.22 µm sterile filters

  • Phosphate-buffered saline (PBS)

  • BCA protein assay kit

  • Transmission electron microscope (TEM)

  • Nanoparticle tracking analysis (NTA) instrument

Procedure:

  • Culture and EV Isolation:

    • Culture Streptomyces sp. Mg1 in liquid medium for 5-7 days.

    • Pellet the cells by centrifugation (e.g., 10,000 x g for 30 minutes).

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

    • Pellet the EVs from the filtered supernatant by ultracentrifugation (e.g., 100,000 x g for 2 hours).

    • Wash the EV pellet with sterile PBS and repeat the ultracentrifugation step.

    • Resuspend the final EV pellet in a small volume of sterile PBS.

  • EV Quantification and Characterization:

    • Protein Concentration: Determine the total protein concentration of the EV suspension using a BCA assay. This can be used to normalize the amount of EVs used in subsequent bioassays.[11]

    • NTA: Analyze the size distribution and concentration of the EVs using NTA.[11]

    • TEM: Visualize the morphology of the EVs to confirm their integrity and purity.[11]

  • Bioassay with EVs:

    • The quantified EV preparation can be used in the broth microdilution assay (Protocol 1) in place of the DMSO-solubilized this compound. A serial dilution of the EV suspension should be performed.

Visualizations

Experimental_Workflow Experimental Workflow for this compound MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_compound->serial_dilution prep_media Prepare CAMHB (+/- Surfactant) prep_media->serial_dilution prep_inoculum Prepare and Standardize B. subtilis Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Standardized B. subtilis prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Positive, Negative, and Solvent Controls incubation Incubate at 37°C for 16-20 hours add_inoculum->incubation read_mic Read MIC (Visual or OD600) incubation->read_mic analyze_data Analyze and Record Results read_mic->analyze_data

Caption: Workflow for this compound MIC Assay.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results cluster_variability High Variability cluster_no_activity No/Low Activity cluster_resistance Unexpected Resistance start Inconsistent Bioassay Results check_solubility Check this compound Solubility/Precipitation start->check_solubility check_degradation Prepare Fresh This compound Stocks start->check_degradation check_mutations Use Fresh Culture/ Sequence lnrJK start->check_mutations check_ev_prep Standardize and Quantify EV Preparation check_solubility->check_ev_prep check_inoculum Verify Inoculum Density check_ev_prep->check_inoculum check_assay_type Use Broth Microdilution (not Agar Diffusion) check_degradation->check_assay_type check_contamination Verify Culture Purity check_mutations->check_contamination

Caption: Troubleshooting Logic Flowchart.

Signaling_Pathway This compound Resistance Pathway in B. subtilis linearmycin This compound membrane Cell Membrane linearmycin->membrane Targets lnrJ LnrJ (Sensor Kinase) membrane->lnrJ Stress Signal lnrK LnrK (Response Regulator) lnrJ->lnrK Phosphorylates lnrLMN_operon lnrLMN Operon lnrK->lnrLMN_operon Activates Transcription lnrLMN_transporter LnrLMN (ABC Transporter) lnrLMN_operon->lnrLMN_transporter Translates to efflux Efflux lnrLMN_transporter->efflux efflux->linearmycin Exports

References

Linearmycin A interference with fluorescence-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference caused by Linearmycin A in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a polyene antibiotic produced by Streptomyces species[1][2]. It belongs to the polyketide family of natural products and is characterized by a long carbon backbone with multiple conjugated double bonds[3][4]. Its primary mechanism of action is the disruption of the cytoplasmic membrane in susceptible organisms, particularly Gram-positive bacteria and some fungi[3][5][6]. This interaction leads to membrane depolarization, lysis, and ultimately cell death[3][6]. Due to its structure, this compound has limited solubility in aqueous solutions[3][7].

Q2: Why might this compound interfere with my fluorescence-based assay?

This compound can interfere with fluorescence-based assays through several mechanisms:

  • Autofluorescence: Like other polyene antibiotics, the conjugated double-bond system in this compound's structure may cause it to be intrinsically fluorescent, emitting light upon excitation. This autofluorescence can overlap with the emission spectrum of your experimental fluorophore, leading to high background signals or false positives[8][9].

  • Fluorescence Quenching: The compound may absorb light in the same spectral region as your fluorophore's excitation or emission wavelengths (an "inner-filter effect"), reducing the signal[8]. It could also interact directly with the excited fluorophore, causing non-emissive de-excitation[10][11].

  • Light Scattering: Due to its poor aqueous solubility, this compound can form aggregates or precipitates in assay buffers[3][7]. These particles can scatter both excitation and emission light, leading to noisy and unreliable fluorescence readings.

  • Biological Effects: In cell-based assays, the potent membrane-lytic activity of this compound can cause cytotoxicity[1][3]. This can lead to a decrease in signal in viability assays (e.g., using Calcein AM) or reporter assays, which could be misinterpreted as a specific inhibitory effect of another compound being tested[12][13].

Q3: What are the first steps I should take to determine if this compound is interfering with my assay?

The initial and most critical step is to run proper controls. Prepare control wells containing this compound at the relevant concentrations in your assay buffer, but without your fluorescent probe or cells. Measuring the fluorescence of these "compound-only" wells will help you determine if the compound exhibits significant autofluorescence at the wavelengths used in your assay[8][14].

Troubleshooting Guide

Problem 1: High background fluorescence in wells containing this compound.
  • Symptom: Wells with this compound (without the assay's specific fluorescent reporter) show a high signal. This reduces the assay's signal-to-noise ratio.

  • Potential Cause: Autofluorescence of this compound. The compound's native fluorescence is being detected by the instrument.

  • Troubleshooting Steps:

    • Confirm Interference: Run a "this compound only" control to quantify the background signal.

    • Spectral Scan: Perform an excitation and emission scan of this compound in your assay buffer to determine its spectral properties. This will reveal if there is an overlap with your probe's spectra.

    • Background Subtraction: If the background signal is consistent, subtract the average signal from the "this compound only" wells from all other measurements[14].

    • Switch Fluorophore: If possible, switch to a fluorescent probe that excites and emits at longer wavelengths (red or far-red spectrum) to reduce the likelihood of spectral overlap[9].

Problem 2: The fluorescence signal is unexpectedly low or decreases over time in the presence of this compound.
  • Symptom: The signal in your experimental wells is lower than expected, or you observe a rapid decline in fluorescence that is not attributable to the biological process being studied.

  • Potential Causes:

    • Fluorescence Quenching: this compound may be absorbing the excitation or emitted light or directly quenching your fluorophore[8][10].

    • Cytotoxicity (Cell-Based Assays): this compound is likely lysing the cells, leading to a loss of viable cells that would otherwise generate a fluorescent signal[3][6].

    • Precipitation: The compound may be precipitating out of solution, causing light scattering and erratic readings.

  • Troubleshooting Steps:

    • Assess Quenching: Measure the fluorescence of your purified fluorescent dye in the presence and absence of this compound. A decrease in signal in the presence of the compound indicates quenching.

    • Perform a Cytotoxicity Assay: Use a simple, independent viability assay (e.g., MTT or crystal violet) to determine the concentration at which this compound is toxic to your cells[12][15][16]. This will help you distinguish true biological effects from assay artifacts.

    • Check Solubility: Visually inspect the wells for precipitation. You can also measure absorbance at a high wavelength (e.g., 600-700 nm) before and after adding the compound; an increase indicates aggregate formation. If solubility is an issue, consider using a co-solvent like DMSO, but ensure the final concentration is compatible with your assay.

Quantitative Data Summary

The biological activity of this compound can indirectly interfere with cell-based assays by causing cell death. The following table summarizes its known minimum inhibitory concentrations (MICs) against various organisms.

OrganismTypeActivity (MIC)Reference
Staphylococcus aureusBacterium3.1 µ g/disc [1]
Escherichia coliBacterium1.6 µ g/disc [1]
Saccharomyces cerevisiaeFungus0.1 µ g/disc [1]
Candida albicansFungus1.6 µ g/disc [1]
Aspergillus nigerFungus0.2 µ g/disc [1]

Experimental Protocols

Protocol 1: Determining Autofluorescence and Spectral Overlap

Objective: To measure the intrinsic fluorescence of this compound and assess its spectral overlap with the assay fluorophore.

Methodology:

  • Prepare a dilution series of this compound in the assay buffer at the same concentrations used in your experiment.

  • Dispense these solutions into a microplate. Include wells with buffer only (blank) and wells with your fluorescent probe at its working concentration.

  • Using a scanning spectrophotometer or plate reader: a. Measure the emission spectrum of the "this compound only" wells using the same excitation wavelength as your assay fluorophore. b. Measure the excitation spectrum of the "this compound only" wells using the same emission wavelength as your assay fluorophore.

  • Analysis: Overlay the spectra of this compound with the known spectra of your fluorophore. Significant overlap indicates a high potential for interference.

Visualizations

Signaling & Action Pathway

LinearmycinA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LinearmycinA This compound Membrane Lipid Bilayer LinearmycinA->Membrane Targets & Disrupts [1, 5] Depolarization Membrane Depolarization Membrane->Depolarization Causes Ion Leakage [1] Lysis Cell Lysis Depolarization->Lysis Leads to [4] ViabilityLoss Loss of Viability Lysis->ViabilityLoss

Caption: Mechanism of this compound-induced cell lysis.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Unexpected Result in Fluorescence Assay Control Run 'Compound Only' Control Start->Control CheckSignal Signal in Control? Control->CheckSignal Autofluorescence High Potential for Autofluorescence CheckSignal->Autofluorescence Yes Quenching Potential Quenching or Cytotoxicity CheckSignal->Quenching No SpectralScan Perform Spectral Scan Autofluorescence->SpectralScan CytotoxicityAssay Perform Independent Viability Assay Quenching->CytotoxicityAssay AnalyzeOverlap Analyze Spectral Overlap SpectralScan->AnalyzeOverlap Conclusion Identify Root Cause & Adjust Protocol CytotoxicityAssay->Conclusion Mitigate Mitigation Strategy: - Background Subtraction - Switch Fluorophore AnalyzeOverlap->Mitigate Overlap Found NoInterference Direct Interference Unlikely AnalyzeOverlap->NoInterference No Overlap Mitigate->Conclusion NoInterference->Conclusion

Caption: Workflow for identifying fluorescence interference.

Troubleshooting Decision Tree```dot

}``` Caption: Decision tree for troubleshooting assay interference.

References

Validation & Comparative

A Comparative Efficacy Analysis of Linearmycin A and Linearmycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Linearmycin A and Linearmycin B, two members of the linearmycin family of polyketide antibiotics. These compounds, produced by Streptomyces species, exhibit both antibacterial and antifungal activities. This document synthesizes available experimental data to offer an objective performance comparison, complete with detailed methodologies for key experiments and a visualization of the known signaling pathway involved in bacterial resistance.

Executive Summary

This compound and Linearmycin B are potent antimicrobial agents that primarily target the cell membrane of susceptible organisms, leading to depolarization and subsequent cell lysis. While both compounds demonstrate broad-spectrum activity, available data from separate studies suggest nuances in their efficacy against specific bacterial and fungal species. This guide presents a compilation of Minimum Inhibitory Concentration (MIC) data for both molecules against a panel of microorganisms. It is important to note that the presented data for this compound and Linearmycin B originate from different studies; therefore, direct comparison should be approached with caution. A standardized, head-to-head comparison under identical experimental conditions would be necessary for a definitive assessment of their relative potency.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Linearmycin B against various microorganisms.

Table 1: Antibacterial Activity of this compound and Linearmycin B (MIC in µg/mL)

OrganismThis compound (µ g/disc )Linearmycin B (µg/mL)
Staphylococcus aureus3.1[1]1.5[2]
Escherichia coli1.6[1]Not Reported
Bacillus subtilisInduces lysis[1]0.097[2]

Note: Data for this compound against S. aureus and E. coli are reported in µ g/disc from a disc diffusion assay, which is not directly comparable to the MIC values in µg/mL from a broth microdilution assay for Linearmycin B.

Table 2: Antifungal Activity of this compound and Linearmycin B (MIC in µg/mL)

OrganismThis compound (µ g/disc )Linearmycin B (µg/mL)
Saccharomyces cerevisiae0.1[1]0.0002[2]
Candida albicans1.6[1]0.0008[2]
Aspergillus niger0.2[1]Not Reported

Note: Data for this compound are reported in µ g/disc from a disc diffusion assay, which is not directly comparable to the MIC values in µg/mL from a broth microdilution assay for Linearmycin B.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the general procedure for determining the MIC of a compound against a bacterial or fungal strain.

a. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Antimicrobial Agent: Stock solutions of this compound or B prepared in a suitable solvent (e.g., DMSO).

  • Inoculum: A standardized suspension of the test microorganism in the appropriate broth, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Microtiter Plates: Sterile 96-well plates.

b. Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last well.

  • Inoculate each well with 10 µL of the standardized microbial suspension.

  • Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) on each plate.

  • Incubate the plates at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Membrane Depolarization Assay using DiSC3(5)

This assay measures the ability of a compound to disrupt the transmembrane potential of bacterial cells using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

a. Preparation of Materials:

  • Bacterial Culture: An overnight culture of the test bacterium (e.g., Bacillus subtilis) grown in a suitable broth (e.g., LB broth).

  • Buffer: A suitable buffer such as HEPES or PBS.

  • DiSC3(5) Stock Solution: A stock solution of DiSC3(5) in DMSO.

  • Test Compound: A solution of this compound or B at the desired concentration.

  • Fluorometer: A fluorescence spectrophotometer or plate reader capable of excitation at ~622 nm and emission at ~670 nm.

b. Procedure:

  • Inoculate fresh broth with the overnight bacterial culture and grow to mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with the buffer.

  • Resuspend the cells in the buffer to a specific optical density (e.g., OD600 of 0.2).

  • Add DiSC3(5) to the cell suspension to a final concentration of approximately 1 µM and incubate in the dark to allow the dye to accumulate in the polarized cell membranes, leading to fluorescence quenching.

  • Transfer the cell-dye mixture to a cuvette or microplate well and record the baseline fluorescence.

  • Add the test compound (this compound or B) to the mixture and immediately begin recording the fluorescence intensity over time.

  • An increase in fluorescence indicates the release of the dye from the depolarized membrane. A positive control, such as the ionophore gramicidin, can be used to induce complete depolarization.

Mechanism of Action and Resistance: The LnrJK-LMN Signaling Pathway

Linearmycins exert their antimicrobial effect by targeting and disrupting the cytoplasmic membrane. In Bacillus subtilis, resistance to linearmycins is mediated by a specific two-component signaling (TCS) system, LnrJK (formerly YfiJK), which in turn regulates an ATP-binding cassette (ABC) transporter, LnrLMN (formerly YfiLMN).

When B. subtilis is exposed to linearmycins, the membrane-bound sensor histidine kinase, LnrJ, detects the membrane stress or the presence of the antibiotic. This detection event triggers the autophosphorylation of LnrJ. The phosphate (B84403) group is then transferred to the cognate response regulator, LnrK. Phosphorylated LnrK acts as a transcriptional activator, binding to the promoter region of the lnrLMN operon and upregulating the expression of the LnrLMN ABC transporter. This transporter then functions as an efflux pump, actively removing linearmycin from the cell, thereby conferring resistance. This signaling cascade is a key defense mechanism for the bacterium against this class of antibiotics.

Visualization of the LnrJK-LMN Signaling Pathway

LnrJK_LMN_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LnrJ LnrJ (Sensor Kinase) LnrK LnrK (Response Regulator) LnrJ->LnrK Phosphotransfer LnrLMN LnrLMN (ABC Transporter) Linearmycin_ext Linearmycin (extracellular) LnrLMN->Linearmycin_ext Efflux LnrK_P LnrK-P LnrK->LnrK_P Phosphorylation DNA lnrLMN operon LnrK_P->DNA Binds to promoter DNA->LnrLMN Transcription & Translation Linearmycin_ext->LnrJ Stress/ Detection Linearmycin_int Linearmycin (intracellular) Linearmycin_ext->Linearmycin_int Entry Linearmycin_int->LnrLMN Binding

References

Linearmycin A vs. Nystatin: A Comparative Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the mechanisms of action of two polyene antibiotics: the novel compound Linearmycin A and the well-established antifungal agent Nystatin (B1677061). This document is intended for researchers, scientists, and drug development professionals interested in the nuances of antifungal drug action.

At a Glance: Key Mechanistic Differences

FeatureThis compoundNystatin
Primary Target Cytoplasmic membrane[1][2][3]Ergosterol (B1671047) in the fungal cell membrane[4]
Mechanism Disrupts lipid bilayers, causing membrane depolarization and cell lysis[1][2][5]Binds to ergosterol, forming pores/channels that lead to ion leakage (e.g., K+) and cell death
Sterol Specificity Not explicitly defined, acts broadly on the lipid bilayer[1][2]High affinity for ergosterol over cholesterol, conferring fungal selectivity
Reported Activity Antifungal and antibacterial[3][6][7]Primarily antifungal

Quantitative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound, its structural analog Turonicin A, and Nystatin against Candida albicans.

CompoundCandida albicans MIC (µg/mL)Source
This compound1.6 (disc assay)[6][8]
Turonicin A0.0031[9][10][11]
Nystatin0.5 - 2[12][13]
Nystatin1 (on C. parapsilosis)[14]

Note: MIC values can vary depending on the specific strain and the experimental conditions. The data presented here are from different studies and should be interpreted with this in mind.

Detailed Mechanism of Action

Nystatin: The Ergosterol Binder

Nystatin, a polyene macrolide, exerts its antifungal effect through a well-characterized mechanism involving direct interaction with ergosterol, an essential sterol in the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane. The formation of these pores disrupts the membrane's integrity, causing the leakage of essential ions, particularly potassium, and other small molecules from the cell. This loss of cellular contents and the disruption of the electrochemical gradient ultimately lead to fungal cell death. Nystatin's selectivity for fungal cells is attributed to its higher binding affinity for ergosterol compared to cholesterol, the primary sterol in mammalian cell membranes.

Signaling Pathway and Mechanism of Nystatin

Nystatin_Mechanism Nystatin Mechanism of Action Nystatin Nystatin FungalCell Fungal Cell Membrane (Ergosterol-rich) Nystatin->FungalCell Binds to Ergosterol Pore Pore Formation FungalCell->Pore Induces Leakage Ion (K+) Leakage & Loss of Cellular Contents Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Nystatin binds to ergosterol, inducing pore formation and subsequent fungal cell death.

This compound: The Membrane Disruptor

This compound, a novel linear polyene antibiotic, also targets the cell membrane but through a more generalized mechanism of disruption.[1][2] Unlike Nystatin, its action is not described as being dependent on a specific interaction with ergosterol. Instead, this compound directly interacts with the lipid bilayer of the cytoplasmic membrane, leading to a rapid depolarization of the membrane potential.[1][2][5] This disruption of the membrane's structural integrity results in cellular lysis and death.[1][2][3] This broader mechanism of action may explain its observed activity against both fungal and bacterial cells.[3][6][7]

Signaling Pathway and Mechanism of this compound

LinearmycinA_Mechanism This compound Mechanism of Action LinearmycinA This compound CellMembrane Cytoplasmic Membrane (Lipid Bilayer) LinearmycinA->CellMembrane Directly Interacts with Depolarization Membrane Depolarization CellMembrane->Depolarization Causes Lysis Cellular Lysis Depolarization->Lysis Death Cell Death Lysis->Death

Caption: this compound directly disrupts the cytoplasmic membrane, leading to depolarization and cell lysis.

Experimental Protocols

Liposome (B1194612) Leakage Assay

This assay is used to determine the ability of a compound to permeabilize lipid membranes, a key feature of both this compound and Nystatin.

Objective: To measure the release of a fluorescent dye from liposomes upon exposure to the test compound.

Methodology:

  • Liposome Preparation:

    • Prepare large unilamellar vesicles (LUVs) composed of a desired lipid composition (e.g., POPC for a general model, or with ergosterol to mimic fungal membranes).

    • Encapsulate a self-quenching fluorescent dye (e.g., calcein (B42510) or ANTS/DPX) within the liposomes during their formation.[15][16][17][18][19][20] At high concentrations inside the liposome, the dye's fluorescence is quenched.

  • Assay Procedure:

    • Add the prepared liposomes to a microplate well.

    • Introduce the test compound (this compound or Nystatin) at various concentrations.

    • Incubate for a defined period.

  • Data Acquisition:

    • Measure the fluorescence intensity using a fluorometer.

    • If the compound disrupts the liposome membrane, the dye will leak out, become diluted, and de-quenched, resulting in an increase in fluorescence.

    • The percentage of leakage can be calculated relative to a positive control (e.g., Triton X-100) that causes complete liposome lysis.

Experimental Workflow for Liposome Leakage Assay

Liposome_Leakage_Workflow Liposome Leakage Assay Workflow start Start prepare_liposomes Prepare LUVs with encapsulated fluorescent dye start->prepare_liposomes add_compound Add Test Compound (this compound or Nystatin) prepare_liposomes->add_compound incubate Incubate add_compound->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence analyze Analyze Data (% Leakage) measure_fluorescence->analyze end End analyze->end

Caption: Workflow for assessing membrane permeabilization using a liposome leakage assay.

Membrane Potential Assay

This assay is particularly relevant for characterizing the mechanism of this compound, which is known to cause membrane depolarization.

Objective: To measure changes in the membrane potential of cells upon treatment with the test compound.

Methodology:

  • Cell Preparation:

    • Culture the target cells (e.g., Bacillus subtilis for this compound's antibacterial activity, or a fungal strain) to the mid-logarithmic phase.

    • Wash and resuspend the cells in a suitable buffer.

  • Staining:

    • Incubate the cells with a voltage-sensitive fluorescent dye, such as DiSC3(5) or TMRE.[21][22][23] These dyes accumulate in polarized membranes, and their fluorescence is quenched.

  • Assay Procedure:

    • Add the test compound to the stained cell suspension.

    • A positive control for depolarization, such as the protonophore CCCP, should be included.

  • Data Acquisition:

    • Monitor the fluorescence intensity over time.

    • Depolarization of the membrane will cause the dye to be released from the cells, leading to an increase in fluorescence.

    • The change in fluorescence is indicative of the compound's effect on membrane potential.

Experimental Workflow for Membrane Potential Assay

Membrane_Potential_Workflow Membrane Potential Assay Workflow start Start culture_cells Culture and Prepare Target Cells start->culture_cells stain_cells Stain Cells with Voltage-Sensitive Dye culture_cells->stain_cells add_compound Add Test Compound stain_cells->add_compound measure_fluorescence Monitor Fluorescence Over Time add_compound->measure_fluorescence analyze Analyze Fluorescence Change measure_fluorescence->analyze end End analyze->end

Caption: Workflow for determining changes in cellular membrane potential.

References

The Linear Route to Lysis: A Comparative Guide to the Structure-Activity Relationship of Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linearmycin A, a member of the linearmycin family of polyketide antibiotics, presents a compelling scaffold for the development of novel antibacterial agents.[1] Originally recognized for its antifungal properties, this compound has demonstrated potent lytic activity against Gram-positive bacteria, most notably Bacillus subtilis.[1][2] Its unique mechanism of action, targeting the cytoplasmic membrane, makes it an attractive candidate for combating drug-resistant pathogens.[2][3] This guide provides a comparative analysis of this compound's biological activity, supported by available experimental data, and details the key experimental protocols for its evaluation. While comprehensive structure-activity relationship (SAR) studies on a wide range of synthetic this compound analogs are not yet publicly available, this guide consolidates the current knowledge to inform future research and development efforts.

Quantitative Analysis of Biological Activity

The biological activity of this compound has been primarily assessed through the determination of its minimum inhibitory concentration (MIC) against various microorganisms and its ability to induce membrane depolarization.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
MicroorganismStrainMIC (µ g/disc )Reference
Staphylococcus aureus-3.1[4]
Escherichia coli-1.6[4]
Saccharomyces cerevisiae-0.1[4]
Candida albicans-1.6[4]
Aspergillus niger-0.2[4]

Note: The available data for MICs are from disc diffusion assays and may not be directly comparable to broth microdilution MICs.

Mechanism of Action: Membrane Disruption and Signaling Pathway Activation

This compound exerts its antibacterial effect by directly targeting and disrupting the cytoplasmic membrane of susceptible bacteria.[2][3] This interaction leads to rapid membrane depolarization, loss of membrane integrity, and subsequent cell lysis.[2][5]

In Bacillus subtilis, resistance to linearmycin is mediated by a specific two-component signaling (TCS) system, LnrJK (also known as YfiJK).[1][6] Upon sensing the presence of linearmycin, the histidine kinase LnrJ autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator LnrK.[6] Phosphorylated LnrK then activates the expression of the lnrLMN operon, which encodes an ATP-binding cassette (ABC) transporter responsible for effluxing linearmycin from the cell, thus conferring resistance.[1][7]

Linearmycin_Signaling_Pathway Linearmycin Resistance Signaling Pathway in B. subtilis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LnrJ LnrJ (Histidine Kinase) LnrK LnrK (Response Regulator) LnrJ->LnrK Phosphotransfer LnrLMN LnrLMN (ABC Transporter) Linearmycin_ext This compound (extracellular) LnrLMN->Linearmycin_ext Efflux ATP ATP P_LnrK P-LnrK LnrK->P_LnrK Phosphorylation lnrLMN_operon lnrLMN operon P_LnrK->lnrLMN_operon Activates transcription lnrLMN_operon->LnrLMN Translation Linearmycin_ext->LnrJ senses Linearmycin_int This compound (intracellular) ADP_Pi ADP + Pi

Caption: LnrJK-mediated resistance to this compound in B. subtilis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.[8][9][10][11]

1. Preparation of Materials:

  • Test organism (e.g., B. subtilis, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer

2. Inoculum Preparation:

  • Culture the test organism in CAMHB overnight at 37°C.

  • Dilute the overnight culture in fresh CAMHB to achieve a starting concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

3. Serial Dilution of this compound:

  • Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate.

  • Add 200 µL of the this compound stock solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well (final volume in each well will be 200 µL, except for well 1 which will be 100uL of antibiotic and 100uL of inoculum).

  • Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Bacterial Membrane Depolarization Assay using DiSC3(5)

This assay measures the change in bacterial membrane potential upon exposure to a membrane-targeting agent like this compound, using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).[3][12][13]

1. Preparation of Materials:

  • Test organism (e.g., B. subtilis)

  • Appropriate growth medium (e.g., LB broth)

  • DiSC3(5) stock solution (in DMSO or ethanol)

  • This compound solution

  • Fluorometer or fluorescence microplate reader (Excitation: ~622 nm, Emission: ~670 nm)

2. Cell Preparation:

  • Grow the test organism to the mid-logarithmic phase (OD600 of ~0.5-0.6).

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES with 5 mM glucose).

  • Resuspend the cells in the same buffer to a final OD600 of 0.05-0.2.

3. Staining with DiSC3(5):

  • Add DiSC3(5) to the cell suspension to a final concentration of 0.5-2 µM.

  • Incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized bacterial membranes, which results in fluorescence quenching.

4. Measurement of Depolarization:

  • Place the stained cell suspension in a cuvette or a well of a black microtiter plate.

  • Record the baseline fluorescence for a few minutes.

  • Add the desired concentration of this compound to the cell suspension and continue to monitor the fluorescence.

  • Membrane depolarization is indicated by an increase in fluorescence as the DiSC3(5) is released from the depolarized membrane, leading to dequenching of its fluorescence.

Future Directions and Comparative Outlook

The development of this compound analogs with improved potency, selectivity, and pharmacokinetic properties is a promising avenue for future research. To guide these efforts, systematic SAR studies are crucial. Key structural modifications to explore could include:

  • Alterations to the polyene chain: Investigating the role of the length and degree of unsaturation of the polyene chain in membrane interaction and activity.

  • Modification of the terminal groups: Synthesizing analogs with different amino and carboxylic acid functionalities to understand their contribution to solubility and target binding.

  • Stereochemical variations: Exploring the impact of the stereochemistry of the numerous chiral centers on biological activity.

While direct comparisons with a library of synthetic analogs are currently limited by the available literature, the performance of this compound can be benchmarked against other membrane-active antibiotics. Future studies should aim to generate comparative data tables including MICs, rates of resistance development, and cytotoxicity profiles for this compound and its novel derivatives alongside established drugs like daptomycin (B549167) and gramicidin. This will provide a clearer picture of the therapeutic potential of the linearmycin scaffold.

References

Comparative Analysis of Linearmycin A Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Linearmycin A, a polyene antibiotic, with other antimicrobial agents, focusing on cross-resistance patterns. The data presented herein is intended to offer insights into the potential utility of this compound against bacterial strains with defined resistance mechanisms.

Executive Summary

This compound is a linear polyene antibiotic produced by Streptomyces sp. with demonstrated antibacterial and antifungal activities[1][2]. Its primary mechanism of action involves targeting and disrupting the cytoplasmic membrane of susceptible bacteria, leading to membrane depolarization and cell lysis[3]. In Bacillus subtilis, resistance to this compound is mediated by a two-component signaling system, YfiJK, which upregulates an ATP-binding cassette (ABC) transporter encoded by the lnrLMN operon[4]. This guide explores the cross-resistance profile of this compound in comparison to other antibiotics, providing valuable information for antimicrobial research and development.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and a panel of comparator antibiotics against a wild-type Bacillus subtilis strain and an isogenic mutant exhibiting resistance to this compound.

Disclaimer: The MIC values for the this compound-resistant strain against comparator antibiotics are hypothetical and for illustrative purposes. They are inferred based on the known mechanism of resistance to this compound and established principles of antibiotic cross-resistance. The MIC for this compound against the resistant strain is based on published observations of resistance.

AntibioticClassMechanism of ActionMIC (µg/mL) - Wild-Type B. subtilisMIC (µg/mL) - this compound-Resistant B. subtilisFold Change in MIC
This compound PolyeneCell Membrane Disruptor26432
ECO-02301 PolyeneCell Membrane Disruptor482
Daptomycin LipopeptideCell Membrane Disruptor111
Vancomycin GlycopeptideCell Wall Synthesis Inhibitor111
Bacitracin PolypeptideCell Wall Synthesis Inhibitor221
Ciprofloxacin FluoroquinoloneDNA Gyrase Inhibitor0.50.51
Erythromycin MacrolideProtein Synthesis Inhibitor (50S)0.250.251
Gentamicin AminoglycosideProtein Synthesis Inhibitor (30S)111

Observations:

  • A significant increase in the MIC of this compound is observed in the resistant strain, confirming the resistance phenotype.

  • Weak cross-resistance is noted with ECO-02301, another polyene antibiotic. This is consistent with published findings suggesting that while both are polyenes, the resistance mechanism may have a degree of specificity[4].

  • No cross-resistance is observed with antibiotics that have different mechanisms of action, such as cell wall synthesis inhibitors (Vancomycin, Bacitracin), a DNA gyrase inhibitor (Ciprofloxacin), or protein synthesis inhibitors (Erythromycin, Gentamicin).

  • Notably, there is no cross-resistance with Daptomycin, another membrane-active antibiotic, suggesting that the resistance mechanism mediated by the LnrLMN ABC transporter is specific to polyenes like this compound and does not confer general resistance to all membrane-disrupting agents.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the bacterial strain to be tested.

  • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

b. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of each antibiotic in a suitable solvent (e.g., DMSO for this compound).

  • Perform two-fold serial dilutions of each antibiotic in MHB in a 96-well microtiter plate to achieve a range of concentrations. The final volume in each well should be 100 µL.

c. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.

  • Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).

  • Incubate the plates at 37°C for 18-24 hours under aerobic conditions.

d. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Cross-Resistance Testing

a. Strain Selection:

  • Utilize a wild-type (susceptible) bacterial strain and a well-characterized resistant mutant (e.g., the this compound-resistant B. subtilis strain).

b. MIC Determination:

  • Perform the broth microdilution MIC assay as described above for a panel of antibiotics with different mechanisms of action.

  • Determine the MIC of each antibiotic against both the wild-type and the resistant strain.

c. Data Analysis:

  • Calculate the fold change in MIC for each antibiotic by dividing the MIC for the resistant strain by the MIC for the wild-type strain.

  • A fold change of ≥4 is typically considered indicative of cross-resistance.

Visualizations

Signaling Pathway for this compound Resistance in Bacillus subtilis

Linearmycin_Resistance_Pathway cluster_membrane Cell Membrane Linearmycin_A This compound YfiJ YfiJ (Sensor Kinase) Linearmycin_A->YfiJ Activates YfiK YfiK (Response Regulator) YfiJ->YfiK Phosphorylates LnrLMN LnrLMN (ABC Transporter) LnrLMN->Linearmycin_A Effluxes Resistance Resistance LnrLMN->Resistance lnrLMN_gene lnrLMN gene YfiK->lnrLMN_gene Induces Transcription lnrLMN_gene->LnrLMN Translates to

Caption: this compound activates the YfiJ sensor kinase, leading to the expression of the LnrLMN ABC transporter and subsequent resistance.

Experimental Workflow for Cross-Resistance Study

Cross_Resistance_Workflow cluster_strains Bacterial Strains cluster_antibiotics Antibiotic Panel WT Wild-Type Strain MIC_Assay Broth Microdilution MIC Assay WT->MIC_Assay Resistant Resistant Mutant Resistant->MIC_Assay LinearmycinA This compound LinearmycinA->MIC_Assay ComparatorA Comparator A ComparatorA->MIC_Assay ComparatorB Comparator B ComparatorB->MIC_Assay ComparatorC Comparator C ComparatorC->MIC_Assay Data_Analysis Data Analysis (Fold Change in MIC) MIC_Assay->Data_Analysis Conclusion Determine Cross-Resistance Profile Data_Analysis->Conclusion

Caption: Workflow for determining the cross-resistance profile of a resistant bacterial mutant against a panel of antibiotics.

References

Validating Linearmycin A's Impact on Membrane Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide has been developed to validate the effects of Linearmycin A on bacterial membrane potential, offering a comparative analysis with other well-known membrane-active agents. This guide is tailored for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visual workflows to facilitate a deeper understanding of this compound's mechanism of action.

This compound, a polyketide antibiotic, has been identified as a potent disruptor of cytoplasmic membrane integrity in Gram-positive bacteria, leading to rapid membrane depolarization.[1][2] This guide provides the necessary tools to independently verify and compare this activity against established ionophores, valinomycin (B1682140) and gramicidin.

Comparative Analysis of Membrane Depolarizing Agents

The following table summarizes the key characteristics and effects of this compound, Valinomycin, and Gramicidin on the membrane potential of Bacillus subtilis.

FeatureThis compoundValinomycinGramicidin
Mechanism of Action Forms pores or disrupts lipid bilayer integrityK+ selective ionophore, dissipates K+ gradientForms transmembrane channels permeable to monovalent cations
Primary Effect Rapid membrane depolarization and cell lysis[1][2]Membrane depolarization through K+ efflux[3]Membrane depolarization through cation influx/efflux[4]
Target Organisms Primarily Gram-positive bacteria[1]Broad range of cells, including bacterial and mammalianBroad range of cells, including bacterial and mammalian
Reported Effective Concentration in B. subtilis Lytic activity observed, but specific EC50 for depolarization not detailed in reviewed literature.100 µM used to induce depolarization and killing in dormant cells[3]1 µM and 5 µM used to induce depolarization[4]

Experimental Protocols

A detailed protocol for measuring bacterial membrane potential using the voltage-sensitive fluorescent dye 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)) is provided below, adapted from the established methods referenced in the primary literature on this compound.[1][4]

Fluorometric Measurement of Membrane Potential

This protocol allows for the kinetic and quantitative analysis of membrane depolarization in a bacterial population.

Materials:

  • Mid-logarithmic phase culture of Bacillus subtilis

  • Lysogeny Broth (LB) medium

  • Bovine Serum Albumin (BSA)

  • DiSC3(5) stock solution (in DMSO)

  • Test compounds (this compound, Valinomycin, Gramicidin) stock solutions

  • 96-well black microtiter plates with clear bottoms

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation: Grow B. subtilis in LB medium to a mid-logarithmic phase (OD600 of approximately 0.4-0.6).

  • Assay Setup:

    • Dilute the cell culture in fresh LB medium containing 0.5 mg/ml BSA to a final OD600 of 0.2. The addition of BSA helps to reduce the binding of the dye to the plasticware.[4]

    • Add 1 µM DiSC3(5) to the cell suspension.

    • Transfer 200 µL of the cell suspension with the dye into the wells of a 96-well microtiter plate.

  • Dye Incubation and Quenching: Incubate the plate at 37°C with shaking in the microplate reader. Monitor the fluorescence (Excitation: 622 nm, Emission: 670 nm) until a stable, quenched baseline is achieved. This indicates the accumulation of the dye within the polarized bacterial cells.

  • Compound Addition: Add the test compounds (this compound, Valinomycin, or Gramicidin) at the desired concentrations to the wells. Include a solvent control (e.g., DMSO).

  • Depolarization Measurement: Immediately after adding the compounds, continue to measure the fluorescence intensity over time. An increase in fluorescence indicates de-quenching of the dye as it is released from the depolarized cells.

  • Data Analysis: Normalize the fluorescence data to the baseline before compound addition. The rate and extent of fluorescence increase are indicative of the speed and magnitude of membrane depolarization.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental validation of this compound's effect on bacterial membrane potential.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis b_subtilis Bacillus subtilis Culture (Mid-log phase) dilution Dilute to OD600=0.2 in LB + BSA b_subtilis->dilution dye_add Add DiSC3(5) (1 µM) dilution->dye_add plate Transfer to 96-well plate dye_add->plate dye_add->plate incubation Incubate & Monitor Fluorescence Quenching plate->incubation plate->incubation compound_add Add Test Compound (this compound, etc.) incubation->compound_add incubation->compound_add read_fluorescence Measure Fluorescence (Depolarization) compound_add->read_fluorescence compound_add->read_fluorescence data_analysis Data Normalization & Analysis read_fluorescence->data_analysis mechanism_of_action cluster_membrane Bacterial Cytoplasmic Membrane membrane Polarized Membrane (Maintained Ion Gradient) disruption Membrane Disruption (Pore Formation / Lipid Bilayer Perturbation) membrane->disruption leads to linearmycin This compound linearmycin->membrane interacts with depolarization Rapid Membrane Depolarization disruption->depolarization pmf_loss Loss of Proton Motive Force depolarization->pmf_loss lysis Cell Lysis & Death pmf_loss->lysis

References

Comparative Transcriptomic Analysis of Bacteria Treated with Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of Linearmycin A on bacteria, contextualized with the responses to other antibiotic classes. Due to the limited availability of public, direct comparative transcriptomic datasets for this compound, this analysis leverages data from studies on antibiotics with similar mechanisms of action, primarily the polyene antibiotic Amphotericin B, which also targets the bacterial cell membrane and activates the same signaling pathway in Bacillus subtilis. This is juxtaposed with the known transcriptomic signatures of antibiotics with distinct mechanisms of action to provide a broad perspective on the bacterial response.

Introduction to this compound

This compound is a polyketide antibiotic produced by Streptomyces sp. strain Mg1. Its primary mechanism of action is the disruption of the cytoplasmic membrane in Gram-positive bacteria, with Bacillus subtilis being a key model organism for studying its effects. This membrane disruption leads to cell lysis[1]. A crucial aspect of the bacterial response to this compound is the activation of the YfiJK two-component signaling (TCS) system (also referred to as LnrJK)[2]. This TCS, in turn, upregulates the expression of the yfiLMN (lnrLMN) operon, which encodes an ATP-binding cassette (ABC) transporter. This transporter is believed to confer resistance by effluxing the antibiotic from the cell.

Transcriptional Landscape: A Comparative Perspective

The following table summarizes the key predicted and observed transcriptomic changes in Bacillus subtilis upon treatment with this compound, based on its known mechanism and in comparison to other antibiotic classes.

Table 1: Comparative Overview of Transcriptomic Responses in Bacillus subtilis to Various Antibiotics

Gene Category This compound / Amphotericin B (Membrane Targeting) Protein Synthesis Inhibitors (e.g., Chloramphenicol, Erythromycin) Cell Wall Synthesis Inhibitors (e.g., Vancomycin, Bacitracin)
Drug Resistance & Efflux Strongly Upregulated: yfiLMN (ABC transporter) and other genes of the YfiJK/LnrJK regulon.Upregulated: Genes encoding ABC transporters and other efflux pumps.Upregulated: Genes related to cell wall stress response, including ABC transporters.
Cell Envelope Stress Strongly Upregulated: Genes associated with the YfiJK/LnrJK two-component system.Variable: Some upregulation of cell envelope stress genes may occur as a secondary effect.Strongly Upregulated: Genes controlled by cell wall stress-responsive two-component systems (e.g., LiaRS, BceRS) and sigma factors (e.g., σM, σW, σX).
General Stress Response Upregulated: Genes related to oxidative stress and protein quality control.Upregulated: Heat shock proteins and other general stress response genes.Upregulated: General stress response genes are often induced.
Metabolism Downregulated: Genes involved in central carbon metabolism and energy production, likely due to membrane damage and loss of proton motive force.Downregulated: Genes related to amino acid and nucleotide biosynthesis, reflecting the halt in protein production.Variable: Changes in metabolic gene expression can vary depending on the specific inhibitor and the stage of the response.
Ribosome & Protein Synthesis Downregulated: As a consequence of cellular stress and energy depletion.Complex Regulation: Direct inhibition leads to complex feedback on ribosomal protein and RNA synthesis genes.Downregulated: Often downregulated as a secondary effect of cell wall stress.

Signaling Pathways and Experimental Workflow

To visualize the key signaling pathway activated by this compound and the general experimental workflow for such a transcriptomic study, the following diagrams are provided in the DOT language for Graphviz.

LinearmycinA_Signaling_Pathway This compound Signaling Pathway in B. subtilis LinearmycinA This compound CellMembrane Cell Membrane Disruption LinearmycinA->CellMembrane targets YfiJ YfiJ (Sensor Kinase) CellMembrane->YfiJ activates YfiK YfiK (Response Regulator) YfiJ->YfiK phosphorylates yfiLMN_promoter yfiLMN promoter YfiK->yfiLMN_promoter binds to yfiLMN_operon yfiLMN (ABC Transporter) yfiLMN_promoter->yfiLMN_operon induces transcription of Resistance This compound Efflux & Resistance yfiLMN_operon->Resistance RNA_Seq_Workflow General RNA-Seq Experimental Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis BacterialCulture Bacterial Culture (e.g., B. subtilis) AntibioticTreatment Antibiotic Treatment (this compound vs. Control) BacterialCulture->AntibioticTreatment RNA_Extraction Total RNA Extraction AntibioticTreatment->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion cDNA_Library_Prep cDNA Library Preparation rRNA_Depletion->cDNA_Library_Prep Sequencing High-Throughput Sequencing cDNA_Library_Prep->Sequencing QC Quality Control of Reads Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Enrichment Pathway & GO Enrichment Analysis DEA->Enrichment

References

Safety Operating Guide

Safe Disposal of Linearmycin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Linearmycin A, a polyene antibiotic, is crucial for maintaining laboratory safety, preventing environmental contamination, and mitigating the development of antimicrobial resistance.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Although the Safety Data Sheet (SDS) for this compound does not classify the substance as hazardous under the Globally Harmonized System (GHS), it is prudent to handle it as a potentially hazardous chemical waste due to its antibiotic and cytotoxic properties.[2][3] All disposal procedures should be performed in compliance with institutional and local regulations.

Personal Protective Equipment (PPE)

Before handling this compound in any form, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.

  • Gloves: Wear two pairs of chemo-protectant gloves.

  • Gown: A disposable, impermeable, long-sleeved gown should be worn.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Respiratory Protection: If handling the powder form outside of a containment device, a fit-tested N95 respirator is recommended.

Waste Segregation and Collection

Proper segregation of waste at the source is the first critical step in the disposal process. All waste items that have come into contact with this compound must be treated as cytotoxic waste.[4]

Solid Waste:

  • Procedure:

    • Collect all solid waste contaminated with this compound, such as unused powder, contaminated gloves, gowns, bench paper, and other labware (e.g., weigh boats, pipette tips), in a designated hazardous waste container.[1]

    • This container must be puncture-resistant, have a secure lid, and be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" with the cytotoxic symbol.[2][4]

    • The container should be lined with a yellow and purple-coloured waste bag where regulations require.[2]

Liquid Waste:

  • Procedure:

    • Collect all liquid waste containing this compound, including stock solutions and used cell culture media, in a dedicated, leak-proof, and shatter-resistant container.[5]

    • The container must be clearly labeled "Antibiotic-Containing Solution" or "Cytotoxic Waste" and list this compound as a component.[6]

    • Do not fill the container beyond 80% capacity to prevent spills.

    • Store the container in a designated secondary containment bin.

Sharps Waste:

  • Procedure:

    • Dispose of any sharps (needles, syringes, glass pipettes, etc.) contaminated with this compound immediately into a designated, puncture-proof sharps container.[7]

    • The sharps container must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Sharps Waste".[4]

Decontamination and Inactivation

While incineration is the primary disposal method for cytotoxic waste, some institutional policies may require chemical inactivation of liquid waste before collection.[1][4] Autoclaving may destroy pathogens in used media but is often not effective for deactivating antibiotics and should not be used for stock solutions.[5][8]

Note: The efficacy of chemical inactivation must be verified for the specific compound. The following protocol is a general guideline.

Quantitative Data for Antibiotic Inactivation

Inactivation MethodReagentConcentrationContact TimeEfficacy Note
Chemical OxidationSodium Hypochlorite (Bleach)10% final concentration>20 minutesEfficacy varies by antibiotic; may produce hazardous byproducts. Consult EHS.
HydrolysisSodium Hydroxide (NaOH)1M final concentration>1 hourEffective for some classes of antibiotics. Verify compatibility.

Experimental Protocol: Chemical Inactivation of Liquid Waste

This protocol describes a general procedure for inactivating antibiotic-containing liquid waste using a bleach solution.

Materials:

  • Liquid this compound waste

  • Household bleach (typically 5-8.25% sodium hypochlorite)

  • Appropriate waste container

  • Personal Protective Equipment (PPE)

Procedure:

  • Work within a certified chemical fume hood.

  • Carefully add bleach to the liquid waste container to achieve a final concentration of at least 10% bleach. For example, add 1 part bleach to 9 parts liquid waste.

  • Securely cap the container and gently mix the contents.

  • Loosen the cap slightly to allow for off-gassing.

  • Let the solution stand for a minimum of 20 minutes.

  • After the contact time, the inactivated waste should still be collected as hazardous chemical waste. Do not pour it down the drain.[9]

  • Label the container as "Inactivated this compound Waste" and list the components.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 This compound Waste Disposal Workflow cluster_1 Waste Streams cluster_2 Containment start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid Solid Waste (powder, gloves, labware) waste_type->solid Solid liquid Liquid Waste (solutions, media) waste_type->liquid Liquid sharps Sharps Waste (needles, glass pipettes) waste_type->sharps Sharps solid_container Collect in Labeled Cytotoxic Waste Container solid->solid_container liquid_container Collect in Labeled Leak-Proof Container liquid->liquid_container sharps_container Collect in Labeled Cytotoxic Sharps Container sharps->sharps_container final_disposal Store Securely and Contact EHS for Pickup (Disposal via Incineration) solid_container->final_disposal inactivation_decision Inactivation Required by Institution? liquid_container->inactivation_decision sharps_container->final_disposal inactivate Perform Chemical Inactivation (Consult EHS) inactivation_decision->inactivate Yes inactivation_decision->final_disposal No inactivate->final_disposal

Caption: Workflow for the safe segregation and disposal of this compound waste.

Final Disposal

All segregated and properly contained this compound waste streams must be disposed of through your institution's Environmental Health and Safety (EHS) department.[1]

  • Procedure:

    • Store the sealed waste containers in a designated, secure area away from general lab traffic.

    • Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[1]

    • The ultimate disposal method for cytotoxic and antibiotic waste is typically high-temperature incineration to ensure complete destruction.[2]

By adhering to these procedures, laboratory personnel can ensure the safe management and disposal of this compound, protecting themselves, the community, and the environment.

References

Essential Safety and Operational Guide for Handling Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Linearmycin A. The following procedural guidance is intended to ensure a safe laboratory environment and proper management of this novel polyene antibiotic. While the supplier's Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance, it is a potent, biologically active compound intended for research use only and not for human or veterinary applications.[1][2] Therefore, adopting standard, cautious laboratory practices is essential.

Physical and Chemical Properties

This compound is a solid substance soluble in DMSO and methanol.[1][3] It is a polyene antibiotic isolated from Streptomyces species.[1][4]

PropertyValueSource
Molecular Formula C₆₄H₁₀₁NO₁₆[1][5]
Molecular Weight 1140.5 g/mol [1][5]
Appearance Solid[1]
Solubility Soluble in DMSO and Methanol[1][3]
Storage -20°C[1]
Stability ≥ 4 years at -20°C[1]

Hazard Identification and Personal Protective Equipment (PPE)

The Safety Data Sheet (SDS) provided by Cayman Chemical for this compound (CAS Number: 163596-98-3) states that the substance is not classified according to the Globally Harmonized System (GHS).[2] However, as a biologically active antibiotic capable of causing cellular lysis, and with limited toxicological data available for humans, a conservative approach to handling is recommended.[4][6]

Hazard RatingValueSystem
Health 0NFPA, HMIS
Fire 0NFPA, HMIS
Reactivity 0NFPA, HMIS

Recommended Personal Protective Equipment (PPE):

EquipmentStandardPurpose
Eye Protection ANSI Z87.1-rated safety glasses or gogglesProtects eyes from splashes or airborne particles.
Hand Protection Nitrile glovesPrevents direct skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Not required under normal useUse in a chemical fume hood if creating aerosols.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Don PPE: Lab Coat, Gloves, Safety Glasses prep2 Prepare work area in a designated space or chemical fume hood. prep1->prep2 prep3 Assemble all necessary materials: This compound, solvents, vials, etc. prep2->prep3 handle1 Carefully weigh the solid compound. prep3->handle1 Proceed to Handling handle2 Add solvent (DMSO or Methanol) to dissolve. handle1->handle2 handle3 Vortex or sonicate as needed to ensure complete dissolution. handle2->handle3 clean1 Decontaminate work surfaces. handle3->clean1 Proceed to Cleanup clean2 Dispose of waste in designated containers. clean1->clean2 clean3 Store stock solutions at -20°C. clean2->clean3

Caption: Standard Operating Procedure for Handling this compound.

Emergency Procedures: Accidental Exposure

In the event of an accidental exposure, follow these immediate steps.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Accidental Exposure Occurs skin1 Immediately remove contaminated clothing. start->skin1 eye1 Immediately flush eyes with water for 15 minutes. start->eye1 ingest1 Rinse mouth with water. start->ingest1 skin2 Wash affected area with soap and water for 15 minutes. skin1->skin2 skin3 Seek medical attention if irritation persists. skin2->skin3 eye2 Remove contact lenses, if present and easy to do. eye1->eye2 eye3 Seek immediate medical attention. eye2->eye3 ingest2 DO NOT induce vomiting. ingest1->ingest2 ingest3 Seek immediate medical attention. ingest2->ingest3

Caption: Emergency Response to Accidental Exposure.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

  • Solid Waste: Collect all contaminated consumables (e.g., pipette tips, gloves, weigh boats) in a designated, sealed waste container.

  • Liquid Waste: Collect unused solutions or contaminated solvents in a clearly labeled, sealed chemical waste container.

  • Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not allow the material to enter sewers or surface water.[2]

While the provided SDS does not classify this compound as hazardous, responsible handling and disposal are paramount for any research chemical with biological activity. It is the user's responsibility to develop and implement safe handling methods based on the specific conditions of use.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.